PROTAC FLT-3 degrader 1
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBYQODYFQASC-YKCITUTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61N9O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PROTAC FLT3 Degrader 1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. This technical guide provides an in-depth exploration of the mechanism of action of PROTAC FLT3 degrader 1, a novel agent targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and are associated with poor prognosis. This document details the molecular interactions, downstream signaling consequences, and experimental methodologies used to characterize this class of compounds, presenting a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to FLT3 and PROTAC Technology
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are found in approximately 30% of acute myeloid leukemia (AML) cases, leading to constitutive activation of the receptor and aberrant downstream signaling, which drives leukemogenesis.[1][2] While small molecule FLT3 inhibitors have been developed, their efficacy can be limited by the development of resistance.[1][3][4]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, FLT3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][5] By bringing the target protein into close proximity with an E3 ligase, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the ubiquitination and subsequent degradation of the target protein.[3][4][6] This event-driven, catalytic mechanism allows for the elimination of the target protein, offering potential advantages over traditional occupancy-driven inhibitors, including improved potency and the ability to overcome resistance mechanisms.[3][7]
Core Mechanism of Action
The primary mechanism of action of a PROTAC FLT3 degrader involves a series of orchestrated molecular events leading to the selective degradation of the FLT3 protein.
Ternary Complex Formation
The cornerstone of PROTAC activity is the formation of a stable ternary complex consisting of the PROTAC molecule, the FLT3 protein, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[8][9] The stability of this complex is a critical determinant of the efficiency of protein degradation. Molecular dynamics simulations have been used to elucidate the interactions that stabilize this dynamic ensemble.[8]
Ubiquitination of FLT3
Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FLT3 protein. This results in the formation of a polyubiquitin chain, which acts as a recognition signal for the proteasome.[2][3]
Proteasomal Degradation
The polyubiquitinated FLT3 protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The PROTAC molecule is not degraded in this process and can subsequently engage in further rounds of FLT3 degradation, highlighting the catalytic nature of this approach.[3][4] This degradation is confirmed to be proteasome-dependent, as pre-treatment with a proteasome inhibitor like MG132 can rescue the degradation of the target protein.[10]
Caption: General mechanism of action for a PROTAC FLT3 degrader.
Downstream Signaling Consequences
The degradation of FLT3 leads to the rapid suppression of its downstream signaling pathways, which are critical for the survival and proliferation of AML cells.
Inhibition of Key Signaling Nodes
Western blot analyses have consistently demonstrated that treatment with FLT3 PROTACs leads to a dose-dependent decrease in the phosphorylation of FLT3 itself, as well as key downstream effectors including STAT5, AKT, ERK, and S6K.[1][8][11]
Cellular Effects
The inhibition of these pro-survival signaling pathways translates into potent anti-leukemic activity. FLT3 PROTACs have been shown to induce cell cycle arrest, typically in the G1 phase, and trigger apoptosis in FLT3-mutant AML cell lines.[8][10][11]
Caption: Downstream signaling effects of FLT3 degradation.
Quantitative Data Summary
The efficacy of various reported PROTAC FLT3 degraders is summarized below. These compounds have demonstrated potent degradation of FLT3 and significant anti-proliferative effects in AML cell lines harboring FLT3-ITD mutations.
| Compound Name/Identifier | E3 Ligase Ligand | Target Cell Line(s) | DC50 (nM) | IC50 (nM) | Reference(s) |
| PROTAC FLT3 degrader 4 (A20) | CRBN | MV4-11, MOLM-13 | 7.4, 20.1 | 39.9, 169.9 | [11] |
| Compound 8 | Not Specified | FLT3-mutant AML cells | Dose-dependent degradation | Potent cellular activity | [1] |
| CRBN(FLT3)-8 | CRBN | FLT3-ITD mutant AML cells | Potent degradation | More effective than gilteritinib | [3] |
| PROTAC FLT3/CDK9 degrader-1 | Not Specified | MV4-11, MOLM-13 | Not Specified | 0.047, 0.042 | [10] |
| Compound 35 | CRBN | MV4-11 | Dose-dependent degradation | Potent and selective | [8] |
| PROTAC Z29 | VHL | MOLM13, MV-4-11 | Nanomolar level | 7.97 (MOLM13) | [9] |
| PROTAC FLT3 degrader 5 | CRBN | MV-4-11 | 1.2 | 1.67 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and characterization of PROTAC FLT3 degraders.
Cell Culture
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Cell Lines: Human AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-13) and FLT3 wild-type cell lines (e.g., HL-60) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis for Protein Degradation
This assay is fundamental to confirm the degradation of the target protein.
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Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates and treat with various concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 2-72 hours).[5]
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Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against FLT3, p-FLT3, STAT5, p-STAT5, ERK, p-ERK, AKT, p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Cell Viability Assay (IC50 Determination)
This assay measures the anti-proliferative activity of the PROTAC degrader.
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Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.
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Treatment: Treat cells with a serial dilution of the PROTAC degrader for 72 hours.
-
Viability Measurement: Add a reagent such as CellTiter-Glo® or MTS and measure luminescence or absorbance, respectively, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of programmed cell death.
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Cell Treatment: Treat cells with the PROTAC degrader at various concentrations for a specified time (e.g., 48 hours).
-
Staining: Harvest cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the PROTAC degrader on cell cycle progression.
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Cell Treatment: Treat cells with the PROTAC degrader for a specified time (e.g., 24 hours).
-
Fixation and Staining: Harvest cells, fix in ice-cold 70% ethanol, and store at -20°C overnight. Wash the cells and stain with a solution containing PI and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: A typical experimental workflow for evaluating a PROTAC FLT3 degrader.
Overcoming Resistance
A significant advantage of PROTACs is their potential to overcome resistance mechanisms that limit the efficacy of traditional inhibitors. By degrading the entire FLT3 protein, PROTACs can be effective against mutations that confer resistance to kinase inhibitors.[3][4] Several studies have shown that FLT3 PROTACs retain activity against AML cells with resistance-conferring FLT3 mutations.[4][13]
Conclusion and Future Directions
PROTAC FLT3 degraders represent a promising therapeutic strategy for AML. Their unique mechanism of action, which harnesses the cell's own machinery to eliminate the oncogenic FLT3 protein, offers several potential advantages over conventional inhibitors, including increased potency and the ability to overcome drug resistance. The data summarized in this guide highlights the potent and selective activity of this class of molecules. Future research will focus on optimizing the pharmacokinetic properties of these degraders to develop orally bioavailable drugs and further exploring their efficacy in clinical settings for patients with relapsed or refractory AML.[4][13]
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PROTAC FLT3 Degrader 1: Structure, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of PROTAC FLT3 Degrader 1, a potent dual degrader of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and targeted protein degradation.
Core Structure and Chemical Properties
PROTAC FLT3 Degrader 1, also identified as PROTAC FLT3/CDK9 degrader-1, is a heterobifunctional molecule designed to induce the degradation of both FLT3 and CDK9. Its chemical structure consists of a ligand for FLT3/CDK9, a linker, and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Chemical Structure:
-
IUPAC Name: N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide[1]
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Molecular Formula: C₄₈H₆₂N₁₂O₇[1]
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Molecular Weight: 919.1 g/mol [1]
Synthesis
The synthesis of PROTAC FLT3 Degrader 1 is based on the work of Řezníčková et al. and involves the coupling of a purine-based FLT3/CDK9 inhibitor with a pomalidomide-derived linker.[2][3] The general synthetic strategy is outlined below.
Synthetic Scheme Overview:
The synthesis commences with the preparation of the functionalized purine core, which serves as the warhead for targeting FLT3 and CDK9. Separately, the pomalidomide E3 ligase ligand is modified to incorporate a linker with a reactive terminus. The final step involves the covalent coupling of the purine warhead to the pomalidomide-linker moiety to yield the final PROTAC molecule.
Detailed synthetic procedures, including reagents, reaction conditions, and purification methods, can be found in the supporting information of the referenced publication by Řezníčková et al., Eur J Med Chem. 2022 Dec 5;243:114792.[2][3]
Mechanism of Action
PROTAC FLT3 Degrader 1 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
dot
Caption: Mechanism of action for PROTAC FLT3 Degrader 1.
The PROTAC molecule simultaneously binds to the target proteins (FLT3 and CDK9) and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target proteins. The polyubiquitinated proteins are then recognized and degraded by the proteasome, leading to their clearance from the cell.[2][3]
Quantitative Biological Data
The biological activity of PROTAC FLT3 Degrader 1 has been characterized in various leukemia cell lines.
| Cell Line | IC₅₀ (µM) - Antiproliferative Activity |
| MV4-11 (FLT3-ITD) | 0.047[4] |
| MOLM-13 (FLT3-ITD) | 0.042[4] |
| MV4-11 (CRBN-deficient) | 0.119[4] |
| RS4-11 | 1.014[4] |
| HL60 | 6.122[4] |
| U937 | 9.507[4] |
| THP-1 | 9.993[4] |
| Kasumi-1 | >10[4] |
| CEM | >10[4] |
| K562 | >10[4] |
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the biological activity of PROTAC FLT3 Degrader 1, based on the methodologies described by Řezníčková et al.[2][3]
Cell Culture
-
Cell Lines: MV4-11 and MOLM-13 (human acute myeloid leukemia cell lines with FLT3-ITD mutation) were used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for Protein Degradation
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of FLT3-ITD and CDK9 in acute myeloid leukaemia cells by novel proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of PROTAC FLT3 Degraders: A Technical Guide to E3 Ligase Recruitment and Cellular Impact
For Immediate Release
A Deep Dive into the Mechanism and Application of Proteolysis-Targeting Chimeras for Fms-Like Tyrosine Kinase 3 Degradation in Oncology Research.
In the rapidly evolving landscape of targeted cancer therapy, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary modality. This technical guide focuses on PROTACs designed to degrade Fms-Like Tyrosine Kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). We delve into the core of their mechanism: the recruitment of E3 ubiquitin ligases, and provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to FLT3 and the PROTAC Approach
Fms-Like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[2][3] Traditional small-molecule inhibitors targeting the kinase activity of FLT3 have shown clinical efficacy, but challenges such as acquired resistance and incomplete suppression of FLT3 signaling persist.[2][3]
PROTACs offer a distinct and compelling alternative. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[4] A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (in this case, FLT3), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4] This event-driven, catalytic mechanism allows for the elimination of the target protein, a fundamentally different approach from occupancy-driven inhibition.[2]
E3 Ligase Recruitment: The Heart of PROTAC Efficacy
The choice of E3 ligase is a critical determinant of a PROTAC's success. While the human genome encodes over 600 E3 ligases, only a handful have been effectively leveraged for PROTAC design to date.[5] For FLT3 PROTACs, the most predominantly recruited E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[6][7][8] There is also emerging research into the use of other E3 ligases such as the inhibitor of apoptosis proteins (IAPs) and mouse double minute 2 homolog (MDM2).[9][10]
The selection of the E3 ligase and the design of the PROTAC molecule influence the formation and stability of the ternary complex (FLT3-PROTAC-E3 ligase), which in turn dictates the efficiency of degradation.
Quantitative Analysis of FLT3 Degradation
The efficacy of FLT3 PROTACs is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various reported FLT3 PROTACs, categorized by the FLT3 inhibitor they are based on and the E3 ligase they recruit.
Table 1: Gilteritinib-Based FLT3 PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| B3-2 | Not Specified | MV4-11 | Not Specified | Not Specified | [11] |
| CRBN(FLT3)-8 | CRBN | MOLM-14 | Potent Degradation | Not Specified | [12][13] |
Table 2: Quizartinib-Based FLT3 PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Unnamed | VHL | MV4-11, MOLM-14 | Low nanomolar | Not Specified | [14][15] |
Table 3: Other FLT3 PROTACs
| PROTAC Name | FLT3 Inhibitor Base | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LWY-713 | Not Specified | CRBN | MV4-11 | 0.614 | 94.8 | [16] |
| PROTAC FLT-3 degrader 4 | Not Specified | CRBN | MV4-11 | 7.4 | Not Specified | [17] |
| PROTAC FLT-3 degrader 4 | Not Specified | CRBN | MOLM-13 | 20.1 | Not Specified | [17] |
| PROTAC FLT-3 degrader 5 | Not Specified | Cereblon | MV-4-11, MOLM-13 | 1.2 | Not Specified | [1] |
| Compound 35 | Not Specified | CRBN | MV4-11 | Dose-dependent degradation | Not Specified | [18] |
| PROTAC 5 | Sunitinib | VHL | HL-60 | Not Specified | Reduced FLT-3 levels | [19] |
Visualizing the Mechanism and Pathways
To better understand the processes involved in PROTAC-mediated degradation of FLT3 and its downstream consequences, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-mediated FLT3 degradation.
Caption: FLT3 signaling pathways in normal and malignant cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of PROTAC FLT3 degraders.
Western Blotting for FLT3 Degradation
Objective: To quantify the reduction in FLT3 protein levels following PROTAC treatment.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
PROTAC FLT3 degrader
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed AML cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time points (e.g., 2, 4, 8, 12, 24 hours). For proteasome inhibition experiments, pre-treat cells with MG132 for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Ubiquitination Assay
Objective: To confirm that PROTAC-induced degradation of FLT3 is mediated by the ubiquitin-proteasome system.
Materials:
-
Materials for cell culture, treatment, and lysis as described in the Western Blotting protocol.
-
Anti-FLT3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132. Lyse the cells as described previously.
-
Immunoprecipitation:
-
Incubate cell lysates with anti-FLT3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Perform Western blotting on the eluates using an anti-ubiquitin antibody to detect polyubiquitinated FLT3.
-
Ternary Complex Formation Assay
Objective: To demonstrate the formation of the FLT3-PROTAC-E3 ligase ternary complex.
Methods:
-
Co-immunoprecipitation (Co-IP): Similar to the ubiquitination assay, but after pulling down the E3 ligase (e.g., with an anti-VHL or anti-CRBN antibody), blot for FLT3, or vice versa.
-
Proximity Ligation Assay (PLA): A highly sensitive method to visualize protein-protein interactions in situ.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Biophysical techniques to measure the binding kinetics and affinity of the ternary complex components in real-time.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the FLT3 PROTAC on AML cells.
Materials:
-
AML cell lines
-
PROTAC FLT3 degrader
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Objective: To determine if FLT3 degradation induces apoptosis and/or cell cycle arrest.
Materials:
-
AML cell lines
-
PROTAC FLT3 degrader
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Ethanol (for cell fixation in cell cycle analysis)
-
RNase A
-
Propidium Iodide (for DNA staining in cell cycle analysis)
-
Flow cytometer
Procedure for Apoptosis:
-
Treat cells with the PROTAC for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry, distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.
Procedure for Cell Cycle Analysis:
-
Treat cells with the PROTAC.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
PROTAC-mediated degradation of FLT3 represents a promising therapeutic strategy for AML, offering the potential to overcome the limitations of traditional kinase inhibitors. The ability to recruit different E3 ligases provides a versatile platform for optimizing degrader potency and selectivity. This technical guide provides a foundational understanding of the core principles, quantitative evaluation, and experimental validation of FLT3 PROTACs. Future research will likely focus on expanding the repertoire of recruited E3 ligases, understanding and overcoming potential resistance mechanisms, and advancing the most promising candidates into clinical development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PrimoVeNde [librarysearch.library.utoronto.ca]
- 3. FLT3-PROTACs for combating AML resistance: Analytical overview on chimeric agents developed, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quizartinib (QUIZ) with decitabine (DAC) and venetoclax (VEN) is active in patients (pts) with FLT3-ITD mutated acute myeloid leukemia (AML): A phase I/II clinical trial. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-DB [cadd.zju.edu.cn]
- 10. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]
- 11. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Introduction: The Rationale for FLT3 Degradation
An In-depth Technical Guide to the Discovery and Development of Novel FLT3 PROTACs
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells.[1] However, mutations in the FLT3 gene are among the most common drivers of acute myeloid leukemia (AML), occurring in approximately 30% of cases.[2][3] The most frequent mutations are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (TKD), both of which lead to constitutive activation of the kinase.[3][4] This aberrant signaling drives uncontrolled proliferation and survival of leukemia cells, and FLT3-ITD mutations, in particular, are associated with a poor prognosis.[2][5]
While small-molecule FLT3 inhibitors like gilteritinib and quizartinib have been approved, their clinical efficacy is often limited by the development of drug resistance.[2] Proteolysis-targeting chimeras (PROTACs) offer a promising alternative therapeutic strategy.[6] Unlike inhibitors that merely block the protein's function, PROTACs are heterobifunctional molecules designed to eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[7][8] This event-driven, catalytic mechanism can overcome resistance, improve potency, and enhance selectivity compared to traditional occupancy-driven inhibitors.[2][8] This guide provides a technical overview of the discovery, characterization, and development of novel PROTACs targeting FLT3.
Core Concepts: Signaling Pathways and Mechanism of Action
The FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[1][9] This activation initiates several downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.[4][10] In FLT3-mutated AML, these pathways are constitutively active, leading to leukemogenesis.[1]
PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[7] The PROTAC works by forming a ternary complex between the target protein (FLT3) and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[8][11] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of FLT3.[7] The resulting polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome.[12] The PROTAC molecule is not consumed in the reaction and can catalytically induce the degradation of multiple target protein molecules.[8]
Discovery and Characterization of FLT3 PROTACs
The development of a novel PROTAC follows a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.
Data on Key FLT3 PROTACs
Numerous FLT3-targeting PROTACs have been developed, utilizing various FLT3 inhibitors as warheads and recruiting different E3 ligases. The choice of warhead, linker, and E3 ligase ligand significantly impacts the degradation efficiency (DC50, Dmax), anti-proliferative activity (IC50), and pharmacokinetic properties.
Table 1: In Vitro Activity of Selected FLT3 PROTACs
| Compound | FLT3 Ligand | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
|---|---|---|---|---|---|---|---|
| A20 | PXA13 | CRBN | MV4-11 | 7.4 | >90 | 39.9 | [13][14] |
| MOLM-13 | 12.3 | >90 | 169.9 | [13][14] | |||
| Z29 | Gilteritinib | VHL | MOLM-13 | ~10 | >90 | ~10 | [15] |
| MV-4-11 | ~10 | >90 | ~10 | [15] | |||
| LWY-713 | Gilteritinib | CRBN | MV4-11 | 0.614 | 94.8 | 1.50 | [16][17] |
| Compound 35 | Novel | CRBN | MV4-11 | <1000 | >50 at 1µM | 20.2 | [18] |
| PF15 | Novel | CRBN | MV4-11 | ~100 | >90 | ~100 |[19] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Properties of Selected FLT3 PROTACs
| Compound | Administration | Dose (mg/kg) | Bioavailability (F%) | t1/2 (hours) | Cmax (ng/mL) | Citation(s) |
|---|---|---|---|---|---|---|
| A20 | Oral | 25 | 35.1 | 5.86 | 1341 | [13] |
| LWY-713 | Intraperitoneal | 10 | 51.5 | 4.44 | 151.4 | [16] |
| | Oral | 10 | 0.72 | - | 11.2 |[16] |
Detailed Experimental Protocols
This section provides an overview of key methodologies used to characterize FLT3 PROTACs.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating : Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment : Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition : Add 20 µL of MTS or MTT reagent to each well.
-
Incubation : Incubate for 2-4 hours at 37°C. For MTT assays, a solubilization step is required.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis : Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot for Protein Degradation
This technique is used to quantify the levels of specific proteins (e.g., FLT3, p-FLT3, STAT5) following PROTAC treatment.[18]
-
Cell Treatment : Plate cells (e.g., 1x10^6 cells/mL) and treat with various concentrations of the PROTAC for a specified duration (e.g., 12, 24 hours).[14]
-
Cell Lysis : Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation : Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-FLT3, anti-p-STAT5, anti-GAPDH) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle-treated control.
In Vivo Xenograft Tumor Model
Animal models are essential to evaluate the in vivo efficacy and tolerability of lead PROTAC candidates.[13]
-
Cell Implantation : Subcutaneously inject a suspension of FLT3-ITD positive AML cells (e.g., 5-10 x 10^6 MV4-11 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize mice into treatment and control groups. Administer the PROTAC compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.[13]
-
Monitoring : Monitor tumor volume (using calipers), body weight, and general animal health regularly (e.g., 2-3 times per week).
-
Endpoint : Continue treatment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or after a set duration).
-
Pharmacodynamic Analysis : At the end of the study, tumors can be excised for analysis (e.g., Western blot) to confirm in vivo target degradation.
-
Analysis : Plot tumor growth curves and survival curves (Kaplan-Meier) to assess the anti-tumor efficacy of the PROTAC.
Conclusion and Future Perspectives
The development of FLT3-targeting PROTACs represents a highly promising strategy to address the clinical challenges of inhibitor resistance in AML.[2] Compounds like A20 have demonstrated excellent oral bioavailability and the ability to induce complete tumor regression in preclinical models, highlighting the potential of this modality.[13] Future research will likely focus on several key areas: expanding the repertoire of recruited E3 ligases to modulate tissue-specific effects, optimizing linker design to improve pharmacokinetic properties and ternary complex formation, and exploring combination therapies to achieve deeper and more durable responses.[15] As our understanding of the complex biology of PROTACs deepens, these novel degraders are poised to become a powerful new class of therapeutics for patients with FLT3-mutated AML.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLT3-PROTACs for combating AML resistance: Analytical overview on chimeric agents developed, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. excelra.com [excelra.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FMS-Like Tyrosine Kinase 3 (FLT3) Mutations in Acute Myeloid Leukemia: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Examination of FLT3 Aberrations, Signaling Cascades, Prognostic Implications, and Therapeutic Strategies in Acute Myeloid Leukemia (AML)
Executive Summary
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene represent one of the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately one-third of patients.[1][2][3] These mutations, primarily internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts. The presence of FLT3 mutations, particularly FLT3-ITD, is associated with a poor prognosis, characterized by an increased risk of relapse and reduced overall survival. This has spurred the development of targeted FLT3 inhibitors, which have become a cornerstone of therapy for patients with FLT3-mutated AML. This technical guide provides a comprehensive overview of the role of FLT3 mutations in AML, including their molecular biology, prognostic significance, and the landscape of therapeutic interventions. Detailed experimental protocols for the detection and study of FLT3 mutations are also provided to aid researchers in their preclinical and clinical investigations.
Molecular Biology of FLT3 and its Mutations in AML
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and the immune system.[4] Binding of its ligand, FLT3 ligand (FL), induces receptor dimerization and autophosphorylation, activating downstream signaling pathways that regulate cell survival, proliferation, and differentiation.
In AML, two major types of activating mutations in the FLT3 gene lead to ligand-independent constitutive activation of the receptor:
-
Internal Tandem Duplications (FLT3-ITD): These are in-frame duplications of a segment of the juxtamembrane domain, occurring in approximately 20-25% of adult AML cases.[5] The ITD mutation disrupts the autoinhibitory function of the juxtamembrane domain, leading to constitutive kinase activity.[4]
-
Tyrosine Kinase Domain (FLT3-TKD) Mutations: These are typically point mutations, most commonly affecting the D835 residue within the activation loop of the kinase domain. They are found in about 5-10% of adult AML patients.[5] These mutations stabilize the active conformation of the kinase, resulting in constitutive signaling.
Constitutively Activated Signaling Pathways
Mutant FLT3 proteins promote leukemogenesis through the aberrant activation of several key downstream signaling pathways:
-
STAT5 Pathway: Constitutively active FLT3 strongly activates Signal Transducer and Activator of Transcription 5 (STAT5), which is not a major target of wild-type FLT3.[6] Activated STAT5 promotes the transcription of genes involved in cell proliferation and survival.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and is also activated by mutant FLT3.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation, is another downstream target of oncogenic FLT3 signaling.
Figure 1: Simplified FLT3 signaling pathway in AML.
Prevalence and Prognostic Significance of FLT3 Mutations
The presence and characteristics of FLT3 mutations have significant implications for AML prognosis and risk stratification.
Prevalence of FLT3 Mutations in AML
A meta-analysis of numerous studies has provided robust estimates of the prevalence of FLT3 mutations in AML.
| Mutation Type | Weighted Mean Prevalence (95% CI) | Reference |
| FLT3-ITD | 20% (19%–22%) | [1][2][3] |
| FLT3-TKD | 7% (6%–8%) | [1][2][3] |
Prognostic Impact of FLT3 Mutations
FLT3-ITD mutations are consistently associated with a more aggressive disease course and poorer outcomes in AML.
| Prognostic Factor | Impact of FLT3-ITD | Reference |
| Leukocytosis | Higher white blood cell counts | [5] |
| Complete Remission (CR) Rate | Generally no significant impact on achieving CR with intensive chemotherapy | [7] |
| Relapse Risk | Significantly increased risk of relapse | [7] |
| Overall Survival (OS) | Shorter overall survival | [7] |
| Disease-Free Survival (DFS) | Shorter disease-free survival |
The prognostic significance of FLT3-TKD mutations is less clear, with some studies suggesting a negative impact on survival, while others show no significant effect or even a favorable prognosis in certain contexts.[5]
Modulating Factors: Allelic Ratio and Co-mutations
The prognostic impact of FLT3-ITD can be further refined by considering the allelic ratio (AR) and the presence of co-occurring mutations, most notably in the nucleophosmin 1 (NPM1) gene.
-
FLT3-ITD Allelic Ratio: A high FLT3-ITD allelic ratio (typically defined as >0.5) is associated with a particularly poor prognosis.[6]
-
Co-mutation with NPM1: The presence of a concurrent NPM1 mutation can modulate the prognostic impact of FLT3-ITD. In the absence of an NPM1 mutation, FLT3-ITD confers a poor prognosis regardless of the allelic ratio. However, in the presence of an NPM1 mutation, a low FLT3-ITD allelic ratio is associated with a more favorable outcome.[8][9][10]
| FLT3-ITD / NPM1 Status | Prognostic Implication |
| FLT3-ITD positive / NPM1 wild-type | Poor |
| FLT3-ITD positive (high AR) / NPM1 mutated | Intermediate to Poor |
| FLT3-ITD positive (low AR) / NPM1 mutated | Favorable to Intermediate |
| FLT3-ITD negative / NPM1 mutated | Favorable |
Therapeutic Strategies Targeting FLT3
The critical role of FLT3 mutations in driving AML has led to the development of a class of drugs known as FLT3 inhibitors. These can be broadly categorized into first- and second-generation inhibitors, as well as type I and type II inhibitors based on their binding mode.
Figure 2: Mechanism of action of Type I and Type II FLT3 inhibitors.
First-Generation FLT3 Inhibitors
These are multi-kinase inhibitors with activity against FLT3 and other kinases.
-
Midostaurin: A type I inhibitor approved for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.
-
Sorafenib: A type II inhibitor that has shown efficacy in FLT3-ITD positive AML, particularly in the post-transplant maintenance setting.
Second-Generation FLT3 Inhibitors
These are more potent and selective inhibitors of FLT3.
-
Gilteritinib: A type I inhibitor approved for relapsed or refractory FLT3-mutated AML.
-
Quizartinib: A highly potent type II inhibitor approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy.
-
Crenolanib: A type I inhibitor currently under investigation in clinical trials.
Clinical Efficacy of FLT3 Inhibitors
The following tables summarize key efficacy data from pivotal clinical trials of approved and investigational FLT3 inhibitors.
Table 3.1: Midostaurin in Newly Diagnosed FLT3-Mutated AML (RATIFY Trial)
| Endpoint | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 74.7 months | 25.6 months | 0.78 (0.63-0.96) | 0.009 | [4] |
| 4-Year Overall Survival | 51.4% | 44.3% | - | - | [11] |
| Event-Free Survival | 8.2 months | 3.0 months | 0.78 (0.66-0.93) | 0.002 | [4] |
Table 3.2: Gilteritinib in Relapsed/Refractory FLT3-Mutated AML (ADMIRAL Trial)
| Endpoint | Gilteritinib | Salvage Chemotherapy | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 9.3 months | 5.6 months | 0.64 (0.49-0.83) | <0.001 | [7] |
| CR/CRh Rate | 34% | 15.3% | - | - | |
| 1-Year Overall Survival | 37.1% | 16.7% | - | - |
Table 3.3: Quizartinib in Newly Diagnosed FLT3-ITD Positive AML (QuANTUM-First Trial)
| Endpoint | Quizartinib + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 31.9 months | 15.1 months | 0.776 (0.615-0.979) | 0.0324 | [12][13] |
| Composite CR Rate | 71.6% | 64.9% | - | - | [12][13] |
| Median Duration of CR | 38.6 months | 12.4 months | - | - | [12][13] |
Table 3.4: Sorafenib in FLT3-ITD AML
| Setting | Endpoint | Sorafenib Arm | Control/Placebo Arm | Key Finding | Reference |
| Newly Diagnosed (ALLG AMLM16) | 2-Year Event-Free Survival | 47.9% | 45.4% | No significant improvement in EFS | [14] |
| Relapsed/Refractory (Post-allo-SCT) | 1-Year Overall Survival | 51% | 17% | Significant improvement in OS | [15] |
Table 3.5: Crenolanib in Newly Diagnosed FLT3-Mutated AML (Phase II Trial)
| Endpoint | Crenolanib + Chemotherapy | Reference |
| Composite CR Rate (after 2 cycles) | 86% | [16][17][18] |
| Median Event-Free Survival | 45 months | [16] |
| Median Overall Survival | Not Reached (at 45 months follow-up) | [16] |
Experimental Protocols
Accurate and sensitive detection of FLT3 mutations is crucial for diagnosis, risk stratification, and guiding therapeutic decisions.
Figure 3: Diagnostic workflow for FLT3 mutation testing in AML.
Detection of FLT3-ITD by PCR and Capillary Electrophoresis
This method is considered the gold standard for rapid and sensitive detection of FLT3-ITD mutations.
4.1.1. Principle: PCR is used to amplify the juxtamembrane region of the FLT3 gene (exons 14 and 15). The presence of an ITD results in a longer PCR product compared to the wild-type allele. The size difference is detected by capillary electrophoresis, and the allelic ratio can be calculated from the peak areas of the mutant and wild-type fragments.
4.1.2. Protocol:
-
DNA Extraction: Isolate genomic DNA from bone marrow or peripheral blood samples using a standard commercial kit.
-
PCR Amplification:
-
Primers:
-
Forward: 5'-GCAATTTAGGTATGAAAGCCAGC-3'
-
Reverse (fluorescently labeled, e.g., with 6-FAM): 5'-CTTTCAGCATTTTGACGGCAACC-3'
-
-
PCR Reaction Mix (25 µL):
-
Genomic DNA: 100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 0.5 µL
-
PCR Buffer (10x): 2.5 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
-
Capillary Electrophoresis:
-
Dilute the PCR product (e.g., 1:10) in Hi-Di Formamide containing a size standard.
-
Denature at 95°C for 5 minutes and snap-cool on ice.
-
Run on a genetic analyzer.
-
-
Data Analysis:
-
Analyze the electropherogram to identify the wild-type peak (approximately 329 bp) and any larger peaks corresponding to FLT3-ITD.
-
Calculate the allelic ratio: (Area under the mutant peak) / (Area under the wild-type peak).
-
Detection of FLT3-TKD Mutations by Sanger Sequencing
Sanger sequencing is used to identify point mutations in the tyrosine kinase domain, most commonly in exon 20.
4.2.1. Principle: The region of interest in the FLT3 gene is amplified by PCR, and the resulting product is sequenced to determine the nucleotide sequence and identify any mutations.
4.2.2. Protocol:
-
DNA Extraction: As described in 4.1.1.
-
PCR Amplification:
-
Primers for Exon 20:
-
Forward: 5'-CCGCCAGGAACGTCTTCT-3'
-
Reverse: 5'-GCAGCCTCCTTACTTTGATCAC-3'
-
-
PCR Reaction Mix and Cycling Conditions: Similar to 4.1.2, with optimization of the annealing temperature as needed.
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial kit.
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using the purified PCR product as a template and one of the PCR primers.
-
Purify the sequencing reaction products.
-
Run on a genetic analyzer.
-
-
Data Analysis:
-
Align the obtained sequence to the reference FLT3 sequence to identify any nucleotide changes, particularly at codon 835.
-
Next-Generation Sequencing (NGS) for Comprehensive FLT3 Mutation Analysis
NGS-based panels allow for the simultaneous detection of FLT3-ITD, FLT3-TKD, and other prognostically relevant mutations in AML.
4.3.1. Principle: Targeted NGS panels enrich for specific genomic regions of interest, which are then sequenced to high depth. Bioinformatics pipelines are used to align the sequencing reads to the reference genome and identify various types of mutations.
4.3.2. Workflow:
-
Library Preparation: Prepare sequencing libraries from genomic DNA using a targeted enrichment method (e.g., hybrid capture or amplicon-based).
-
Sequencing: Sequence the libraries on an NGS platform (e.g., Illumina).
-
Bioinformatics Analysis:
-
Read Alignment: Align sequencing reads to the human reference genome.
-
Variant Calling: Use specialized software to detect single nucleotide variants (SNVs) and small insertions/deletions (indels) for FLT3-TKD mutations.
-
FLT3-ITD Detection: Employ specific algorithms (e.g., Pindel, getITD) designed to identify large internal tandem duplications from NGS data, as standard variant callers may miss these.
-
Annotation and Filtering: Annotate the identified variants and filter against databases of known polymorphisms and artifacts.
-
-
Reporting: Generate a comprehensive report detailing all identified mutations and their variant allele frequencies.
In Vitro and In Vivo Models for Preclinical Studies
4.4.1. In Vitro Kinase Assays: These assays are used to determine the biochemical activity of FLT3 inhibitors against wild-type and mutant FLT3 kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
4.4.2. Cell-Based Assays: Cell lines endogenously expressing or engineered to express mutant FLT3 (e.g., MV4-11, MOLM-13) are used to assess the cellular potency of FLT3 inhibitors. Readouts include inhibition of cell proliferation (e.g., MTT or CellTiter-Glo assay) and inhibition of FLT3 autophosphorylation (e.g., Western blot or ELISA).
4.4.3. Mouse Xenograft Models: Patient-derived xenograft (PDX) models, where primary AML cells from patients are engrafted into immunodeficient mice, are invaluable for in vivo efficacy studies of novel FLT3 inhibitors. These models better recapitulate the heterogeneity and biology of human AML.
Conclusion and Future Directions
The discovery of FLT3 mutations has revolutionized the understanding and treatment of a significant subset of AML. The development of targeted FLT3 inhibitors has provided a much-needed therapeutic option for patients with this high-risk disease. However, challenges remain, including the development of resistance to FLT3 inhibitors through on-target secondary mutations or activation of bypass signaling pathways.
Future research will focus on:
-
Developing next-generation FLT3 inhibitors that can overcome resistance mutations.
-
Optimizing combination therapies that co-target FLT3 and other critical survival pathways in AML.
-
Refining the role of FLT3 mutation status and minimal residual disease (MRD) monitoring to guide personalized treatment strategies.
-
Exploring novel therapeutic modalities, such as immunotherapy, to target FLT3-expressing leukemic cells.
Continued investigation into the complex biology of FLT3-mutated AML will be essential to further improve outcomes for this challenging patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Informatics for Optimal Detection, Characterization, and Quantification of FLT3 Internal Tandem Duplications Across Multiple Next-Generation Sequencing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment Analysis as a Standard Method for FLT3 Mutation Detection Endorsed by International Guidelines - AdvancedSeq [advancedseq.com]
- 9. FLT3 Gene Mutations in Acute Myeloid Leukemia Patients in Northeast Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanopore Targeted Sequencing for Rapid Gene Mutations Detection in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. A Modified FLT3 PCR Assay Using a TapeStation Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Next-generation sequencing of FLT3 internal tandem duplications for minimal residual disease monitoring in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
In Vitro Characterization of PROTAC FLT-3 Degrader 1: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of PROTAC FLT-3 degrader 1, a potent and selective degrader of the FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and targeted protein degradation. It details the molecule's efficacy, mechanism of action, and provides comprehensive protocols for its evaluation.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic progenitors.[1] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to the constitutive, ligand-independent activation of the kinase, driving uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT, RAS/MEK/ERK, and STAT5.[3][4]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting them.[5][6] this compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to eliminate the FLT3 protein. It consists of a ligand that binds to FLT3, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[7][8] This guide summarizes the key quantitative data and experimental methodologies for the in vitro characterization of this compound.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated across various parameters, including degradation potency, anti-proliferative activity, and impact on downstream signaling. The data is summarized in the tables below.
Table 1: In Vitro Efficacy of FLT3 PROTAC Degraders
| Compound | Parameter | Cell Line | Value | Treatment Conditions | Reference |
|---|---|---|---|---|---|
| This compound | IC₅₀ (anti-proliferation) | MV4-11 (FLT3-ITD) | 0.6 nM | - | [7][8][9] |
| PROTAC FLT3/CHK1 Degrader-1 * | DC₅₀ (FLT3 degradation) | MV4-11 (FLT3-ITD) | 5.88 nM | 16 hours | [10][11] |
| PROTAC FLT3/CHK1 Degrader-1 * | DC₅₀ (CHK1 degradation) | MV4-11 (FLT3-ITD) | 4.17 nM | 16 hours |[10][11] |
Note: DC₅₀ data is for a structurally related FLT3 degrader that also utilizes a Cereblon (CRBN) E3 ligase ligand, providing a reference for degradation potency.
Table 2: Effects on Downstream Signaling Pathways in MV4-11 Cells
| Compound | Downstream Effector | Effect | Treatment Conditions | Reference |
|---|---|---|---|---|
| This compound | p-STAT5 | Inhibition | 0.05 nM - 1 µM, 24 hours | [8] |
| This compound | p-MEK | Inhibition | 0.05 nM - 1 µM, 24 hours | [8] |
| This compound | p-ERK | Inhibition | 0.05 nM - 1 µM, 24 hours | [8] |
| PROTAC FLT3/CHK1 Degrader-1 | p-STAT5 (Tyr694) | Inhibition | 5-100 nM, 0-12 hours | [10][11] |
| PROTAC FLT3/CHK1 Degrader-1 | p-AKT (Ser473) | Inhibition | 5-100 nM, 0-12 hours |[10][11] |
Table 3: Antiproliferative Activity in Various Cell Lines
| Compound | Cell Line | FLT3 Mutation Status | IC₅₀ | Reference |
|---|---|---|---|---|
| PROTAC FLT3/CHK1 Degrader-1 | MV-4-11 | ITD | Potent Activity | [10][11] |
| PROTAC FLT3/CHK1 Degrader-1 | MOLM-13 | ITD | Potent Activity | [10][11] |
| PROTAC FLT3/CHK1 Degrader-1 | THP-1 | Not Mutated | Weak Activity | [10][11] |
| PROTAC FLT3/CHK1 Degrader-1 | HL-60 | Not Mutated | Weak Activity | [10][11] |
| PROTAC FLT3/CDK9 degrader-1 | MV4-11 | ITD | 0.047 µM | [12] |
| PROTAC FLT3/CDK9 degrader-1 | MOLM-13 | ITD | 0.042 µM | [12] |
| PROTAC FLT3/CDK9 degrader-1 | K562 | Not Mutated | >10 µM |[12] |
Visualized Mechanisms and Workflows
Diagrams created using Graphviz DOT language illustrate the key biological pathways and experimental processes involved in the characterization of this compound.
Caption: Simplified FLT3-ITD signaling pathway in AML.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for in vitro characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Western Blotting for FLT3 Degradation
This protocol details the steps to quantify the degradation of FLT3 protein in AML cells following treatment with this compound.
1. Cell Culture and Treatment: a. Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates at a density of 1x10⁶ cells/mL. c. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16 or 24 hours).[10]
2. Cell Lysis: a. Harvest cells by centrifugation at 500 x g for 5 minutes. b. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[13] d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14] f. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer at 95-100°C for 5-10 minutes.[13] b. Separate the protein lysates on an 8-10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. c. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. d. Wash the membrane three times with TBST for 5-10 minutes each. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST.
5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[15] b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize FLT3 band intensity to the corresponding loading control. d. Plot the normalized FLT3 levels against the degrader concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Protocol 2: Cell Viability Assay
This protocol is for assessing the anti-proliferative effect of this compound on cancer cells using a luminescence-based assay like CellTiter-Glo®.
1. Cell Seeding: a. Seed MV4-11 cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
2. Compound Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Add the diluted compound to the wells. Include wells with vehicle control (DMSO) and wells with medium only (for background). c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
3. Luminescence Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
4. Data Analysis: a. Subtract the background luminescence (medium only) from all experimental wells. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability against the logarithm of the degrader concentration and fit the data to a four-parameter logistic regression curve to calculate the IC₅₀ value.
Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to confirm the formation of the FLT3-PROTAC-VHL ternary complex, a key step in the PROTAC's mechanism of action.[16][17]
1. Cell Treatment and Lysis: a. Treat a large culture of MV4-11 cells (e.g., 1-2x10⁷ cells) with this compound at a concentration known to be effective (e.g., 100 nM) for a short duration (e.g., 2-4 hours) to capture the complex before degradation occurs. Include a vehicle control. b. To prevent degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.[12] c. Harvest and lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
2. Immunoprecipitation: a. Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C, then centrifuge to remove non-specific binders. b. Add a primary antibody against either FLT3 or VHL to the pre-cleared lysate. As a negative control, use an isotype-matched IgG.[18] c. Incubate overnight at 4°C with gentle rotation. d. Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
3. Washing and Elution: a. Pellet the beads by gentle centrifugation (e.g., 1000 x g for 1 minute). b. Discard the supernatant and wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads by resuspending them in 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
4. Western Blot Analysis: a. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Perform Western blotting as described in Protocol 4.1. c. If FLT3 was immunoprecipitated, probe the membrane with an antibody against VHL. If VHL was immunoprecipitated, probe for FLT3. d. A band corresponding to the co-immunoprecipitated protein in the PROTAC-treated sample (but not in the control) confirms the formation of the ternary complex.
Conclusion
This compound is a highly effective molecule for inducing the degradation of both wild-type and ITD-mutant FLT3. In vitro data demonstrates its ability to potently inhibit the proliferation of FLT3-dependent AML cells at nanomolar concentrations by degrading the FLT3 protein and consequently shutting down oncogenic downstream signaling pathways.[8] The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this and other FLT3-targeting PROTACs, enabling further research and development in this promising area of targeted cancer therapy.
References
- 1. Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3 [mdpi.com]
- 2. FLT3 - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ptglab.com [ptglab.com]
Methodological & Application
Application Notes and Protocols for FLT-3 Degradation Assessment via Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the degradation of FMS-like tyrosine kinase 3 (FLT-3) using Western blotting. This method is crucial for studying the efficacy of potential therapeutic agents that target FLT-3, a key protein in the development of acute myeloid leukemia (AML).
FLT-3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Upon binding of its ligand (FLT3 Ligand), the receptor dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/Akt, Ras/MAPK, and STAT5.[1][3][4] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, can lead to ligand-independent constitutive activation of the receptor, promoting uncontrolled cell growth and survival in acute myeloid leukemia (AML).[1][2][4]
Experimental Protocol: Western Blot for FLT-3 Degradation
This protocol details the steps to assess the degradation of FLT-3 in response to treatment with a compound of interest.
Materials
-
Cell Lines: Human AML cell lines expressing FLT-3 (e.g., MV4-11 for FLT3-ITD, MOLM-14 for FLT3-ITD, or other suitable cell lines).
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Compound of Interest: Dissolved in a suitable solvent (e.g., DMSO).
-
Cycloheximide (CHX): To inhibit protein synthesis.
-
Proteasome Inhibitor (e.g., MG132): As a control for proteasomal degradation.[5]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-FLT3 antibody (for total FLT3).
-
Rabbit anti-phospho-FLT3 (Tyr591) antibody (optional, for assessing activity).
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Procedure
-
Cell Culture and Treatment:
-
Culture AML cells in appropriate media to ~80% confluency.
-
Seed cells at a desired density in multi-well plates.
-
Treat cells with the compound of interest at various concentrations and for different time points.
-
For degradation half-life studies, treat cells with cycloheximide (CHX) to inhibit new protein synthesis, and then harvest at different time points.[5] A typical concentration for CHX is 100 µg/mL.[6]
-
Include appropriate controls: vehicle control (e.g., DMSO), and a positive control for degradation inhibition (e.g., MG132).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom. Note that FLT-3 exists in different glycosylated forms, which can appear as multiple bands (e.g., a 130 kDa unglycosylated form and a 160 kDa glycosylated form).[6][7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total FLT-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody (e.g., GAPDH or β-actin).
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the FLT-3 band to the intensity of the corresponding loading control band.
-
Calculate the percentage of FLT-3 degradation relative to the vehicle-treated control.
-
Data Presentation
Summarize the quantitative data in a structured table for easy comparison of FLT-3 degradation under different experimental conditions.
| Treatment | Time Point (hours) | FLT-3 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized FLT-3 Level (% of Control) |
| Vehicle (DMSO) | 0 | 15000 | 20000 | 100.0 |
| Vehicle (DMSO) + CHX | 2 | 12000 | 19800 | 80.8 |
| Vehicle (DMSO) + CHX | 4 | 7500 | 20100 | 49.8 |
| Compound X (1 µM) + CHX | 2 | 6000 | 19900 | 40.2 |
| Compound X (1 µM) + CHX | 4 | 1500 | 20000 | 10.0 |
| MG132 (10 µM) + CHX | 4 | 14500 | 19700 | 98.5 |
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PlumX [plu.mx]
- 6. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-FLT3 Antibody (A99417) | Antibodies.com [antibodies.com]
Application Notes and Protocols: In Vivo Xenograft Models for Testing PROTAC FLT-3 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in Acute Myeleloid Leukemia (AML) and are associated with a poor prognosis, increased relapse rates, and inferior overall survival.[2][3][4] While FLT3 inhibitors have been developed, their clinical efficacy can be limited by acquired resistance.[5]
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome these limitations. PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[6] A PROTAC consists of a ligand that binds to the protein of interest (e.g., FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase.[7][8] This induced proximity results in the ubiquitination and subsequent degradation of the target protein, offering a catalytic mode of action that can be more sustained and less susceptible to resistance mutations compared to traditional inhibitors.[5][6]
"PROTAC FLT-3 degrader 1" is an effective and selective degrader of both wild-type FLT3 and its ITD mutant form, with a reported in vitro IC50 of 0.6 nM.[9] It has been shown to induce FLT3-ITD protein degradation, inhibit downstream signaling pathways such as STAT-5, MEK, and ERK, and trigger apoptosis in AML cell lines.[9] Preclinical evaluation in in vivo xenograft models is a critical step to assess the therapeutic potential of this compound. This document provides detailed protocols for establishing AML xenograft models and evaluating the efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. The molecule forms a ternary complex, bringing the FLT3 protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the FLT3 protein, tagging it for destruction by the proteasome.
Caption: Workflow of PROTAC-mediated degradation of FLT3 protein.
FLT3 Signaling Pathway in AML
In AML, FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the continuous activation of downstream pro-survival and proliferative signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][10]
Caption: Constitutively active FLT3-ITD signaling pathways in AML.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC50 | MV4-11 (FLT3-ITD) | 0.6 nM | [9] |
| Degradation (DC50) | MV4-11 | Not explicitly stated, but potent degradation observed at 0.05 nM - 1 µM | [9] |
| Apoptosis Induction | MV4-11 | Concentration-dependent |[9] |
Table 2: In Vivo Pharmacodynamic Effect of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|
| Mouse Tumor Model | 30 mg/kg, Intraperitoneal (i.p.), daily for 3 days | ~60% decrease in total FLT-3 protein in tumor tissue | [9] |
| Suppression of downstream FLT-3 ITD signaling | [9] |
| | | No adverse effects reported |[9] |
Table 3: Example In Vivo Efficacy of other FLT3 PROTACs in Xenograft Models
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|
| A20 | Subcutaneous AML Xenograft | Oral administration | Complete tumor regression | [11] |
| A20 | Systemic AML Xenograft | Oral administration | Complete elimination of human leukemic cells; significantly prolonged survival | [11] |
| LWY-713 | AML Xenograft | 6 mg/kg, i.p. | Significant reduction in tumor volumes | [12] |
| B3-2 | MV-4-11 Xenograft | Oral administration | Good antitumor activity |[13] |
Experimental Protocols
This section provides detailed methodologies for establishing AML xenograft models and testing the in vivo efficacy of this compound.
Experimental Workflow Overview
Caption: In vivo xenograft study workflow for a PROTAC FLT-3 degrader.
Protocol 1: AML Cell Culture
-
Cell Lines: Use human AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 or MOLM-14 .[14]
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth. Ensure cell viability is >95% using trypan blue exclusion before in vivo use.
Protocol 2: Establishment of a Subcutaneous AML Xenograft Model
-
Animals: Use immunodeficient mice, such as 6- to 8-week-old female NOD/SCID or NSG (NOD-scid IL2Rγnull) mice.[14][15] NSG mice are often preferred for their superior engraftment of human hematopoietic cells.[4]
-
Cell Preparation:
-
Harvest AML cells during their logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free PBS or RPMI-1640 medium.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells ) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
-
Monitoring:
-
Allow tumors to establish. Begin monitoring tumor growth 5-7 days post-injection.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm^3.
-
Protocol 3: Establishment of a Systemic (Disseminated) AML Xenograft Model
-
Animals: Use highly immunodeficient NSG mice.[15]
-
Cell Preparation:
-
Harvest and wash AML cells as described in Protocol 2.2.
-
Resuspend the cells in sterile PBS to a final concentration of 5 x 10^6 cells/mL.
-
-
Implantation:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Inject 0.1 mL of the cell suspension (containing 0.5 x 10^6 cells ) intravenously (IV) via the lateral tail vein.[15]
-
-
Monitoring:
-
Monitor animal health daily for signs of leukemia progression (e.g., weight loss, hind-limb paralysis, ruffled fur).
-
Assess engraftment of human AML cells (hCD45+) in peripheral blood starting 2-3 weeks post-injection via flow cytometry.[16]
-
For cell lines transduced with luciferase, disease progression can be monitored non-invasively using bioluminescent imaging (BLI).[15]
-
Initiate treatment once engraftment is confirmed.
-
Protocol 4: Preparation and Administration of this compound
-
Formulation:
-
Prepare a vehicle solution appropriate for the PROTAC's solubility. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (<10%).
-
Dissolve this compound in the vehicle to the desired stock concentration. For a 30 mg/kg dose in a 20g mouse, the injected volume is typically 0.1-0.2 mL.
-
-
Administration:
-
Administer the PROTAC solution or vehicle control to the respective groups.
-
Based on available data, an effective route is intraperitoneal (i.p.) injection .[9]
-
A suggested dosing regimen for pharmacodynamic studies is 30 mg/kg, administered daily for 3 consecutive days .[9] Efficacy studies may require a longer treatment duration (e.g., 14-21 days).
-
-
Monitoring During Treatment:
-
Continue to monitor tumor volume (for subcutaneous models) and animal body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
Protocol 5: Endpoint Analysis and Pharmacodynamics
-
Tissue Collection:
-
At the end of the study (or at a specified time point for pharmacodynamic analysis, e.g., 4-24 hours after the last dose), humanely euthanize the mice.
-
For subcutaneous models, carefully excise the tumors. Divide the tumor for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
-
For systemic models, collect bone marrow, spleen, and peripheral blood to assess leukemic burden and target degradation in relevant tissues.
-
-
Western Blot for FLT-3 Degradation:
-
Prepare protein lysates from the snap-frozen tumor or bone marrow samples.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total FLT-3, phospho-FLT3, phospho-STAT5, phospho-ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval.
-
Stain sections with an antibody against FLT3 to visualize its expression and localization within the tumor tissue.
-
Stain for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) to assess the biological effects of the treatment.
-
Conclusion
The use of in vivo xenograft models is indispensable for the preclinical evaluation of novel cancer therapeutics like this compound. The protocols outlined here provide a framework for establishing both subcutaneous and systemic AML models to assess the pharmacodynamics and anti-tumor efficacy of this compound. By confirming target degradation and downstream pathway inhibition in a relevant in vivo setting, researchers can build a strong data package to support the further development of FLT-3 degraders for the treatment of AML.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 13. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized depletion of chimeric antigen receptor T cells in murine xenograft models of human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of FLT3 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge.
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a promising alternative therapeutic strategy. FLT3 degraders are bifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of the FLT3 protein, rather than just inhibiting its kinase activity. This approach has the potential to overcome resistance mechanisms associated with kinase inhibitors and lead to a more profound and sustained suppression of FLT3 signaling.
These application notes provide a comprehensive overview and detailed protocols for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) analysis of FLT3 degraders.
Mechanism of Action of FLT3 Degraders
FLT3 degraders are heterobifunctional molecules composed of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Upon entering a cell, the degrader forms a ternary complex with the FLT3 protein and the E3 ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This catalytic process allows a single degrader molecule to induce the degradation of multiple FLT3 proteins.
FLT3 Signaling Pathway
Constitutively active mutant FLT3, such as FLT3-ITD, promotes aberrant downstream signaling, leading to increased cell proliferation and survival. Key signaling pathways activated by FLT3 include the RAS/MAPK, PI3K/AKT, and STAT5 pathways. The efficacy of FLT3 degraders can be assessed by measuring the levels of total and phosphorylated forms of key proteins in these pathways.
Pharmacokinetic Data of Preclinical FLT3 Degraders
The pharmacokinetic properties of FLT3 degraders are critical for their in vivo efficacy. The following table summarizes published PK parameters for the preclinical FLT3 degrader LWY-713 in rats.[1]
| Parameter | Intravenous (2 mg/kg) | Intraperitoneal (10 mg/kg) | Oral (10 mg/kg) |
| t½ (h) | 1.60 | 4.44 | - |
| Cmax (ng/mL) | 1181.48 | 151.42 | 11.21 |
| AUC∞ (h·ng/mL) | 616.90 | 1612.11 | - |
| Tmax (h) | - | - | 2.17 |
| Bioavailability (F) | - | 51.46% | 0.72% |
Pharmacodynamic Data of Preclinical FLT3 Degraders
The pharmacodynamic effects of FLT3 degraders are evaluated both in vitro and in vivo to determine their potency and efficacy in degrading FLT3 and inhibiting tumor growth.
| Compound | Assay | Cell Line | Parameter | Value |
| LWY-713 | FLT3 Degradation | MV4-11 | DC50 | 0.614 nM[1] |
| Dmax | 94.8%[1] | |||
| Cell Viability | MV4-11 (FLT3-ITD) | IC50 | 1.50 nM[1] | |
| Compound 6 (LWY713) | FLT3 Degradation | MV 4-11 | DC50 | 0.64 nM[2] |
| Dmax | 94.8%[2] | |||
| A20 | Cell Proliferation | FLT3-ITD mutant AML cells | - | Selective Inhibition[3][4][5] |
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: MV4-11 (homozygous FLT3-ITD) and MOLM-13 (heterozygous FLT3-ITD) are commonly used AML cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
2. Western Blotting for FLT3 Degradation and Signaling Pathway Analysis
This protocol is for assessing the levels of total and phosphorylated proteins in the FLT3 signaling pathway.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with the FLT3 degrader at various concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-FLT3
-
Rabbit anti-phospho-FLT3 (Tyr591)
-
Rabbit anti-STAT5
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-AKT
-
Rabbit anti-phospho-AKT (Ser473)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat cells with a serial dilution of the FLT3 degrader for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Incubate the plate at room temperature for at least 2 hours in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the degrader.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the FLT3 degrader for the desired time period.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Assays
1. Pharmacokinetic (PK) Studies in Rodents
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the FLT3 degrader.
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.
-
Drug Administration:
-
Intravenous (IV): Administer the degrader via the tail vein.
-
Oral (PO): Administer the degrader by oral gavage.
-
Intraperitoneal (IP): Administer the degrader via intraperitoneal injection.
-
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the degrader in plasma samples using LC-MS/MS.
-
PK Parameter Calculation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.
2. Pharmacodynamic (PD) and Efficacy Studies in AML Xenograft Models
These studies evaluate the in vivo efficacy of the FLT3 degrader in a disease-relevant model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Xenograft Establishment:
-
Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into the mice.
-
Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for the leukemia to engraft (for systemic models).
-
-
Treatment:
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the FLT3 degrader at various doses and schedules (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Subcutaneous Model: Measure tumor volume regularly using calipers.
-
Systemic Model: Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen using flow cytometry.
-
-
PD Biomarker Analysis:
-
At the end of the study, or at specific time points, collect tumors and/or tissues.
-
Prepare tissue lysates and perform Western blotting to assess the degradation of FLT3 and the inhibition of downstream signaling pathways.
-
Experimental Workflow for PK/PD Analysis of FLT3 Degraders
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacokinetic study [bio-protocol.org]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: PROTAC FLT-3 Degrader 1 for Overcoming FLT-3 Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), contributing to poor prognosis and high relapse rates. While FLT3 inhibitors have shown clinical efficacy, their effectiveness is often limited by the development of resistance, frequently through secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome these limitations. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This event-driven mechanism offers a key advantage over traditional occupancy-driven inhibitors, as it can eliminate the entire target protein, including mutated and overexpressed forms, thereby preventing both enzymatic and non-enzymatic functions and potentially overcoming resistance.
This document provides detailed application notes and protocols for the use of PROTAC FLT-3 degrader 1, a potent and selective degrader of both wild-type and mutant FLT-3, in overcoming FLT-3 inhibitor resistance in AML.
Mechanism of Action of this compound
This compound is composed of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to both FLT3 and VHL, the degrader facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the FLT3 protein. This proximity enables the transfer of ubiquitin molecules to FLT3, marking it for degradation by the 26S proteasome. The degradation of FLT3 leads to the inhibition of its downstream signaling pathways, including the STAT5, MAPK/ERK, and AKT pathways, ultimately inducing apoptosis and inhibiting the proliferation of FLT3-dependent cancer cells.
Overcoming FLT-3 Inhibitor Resistance
Mechanisms of resistance to conventional FLT3 inhibitors are diverse and include:
-
On-target secondary mutations: Point mutations in the FLT3 kinase domain can prevent inhibitor binding.
-
Bypass signaling: Activation of alternative signaling pathways, such as the RAS/MAPK or JAK/STAT pathways, can sustain cell proliferation and survival despite FLT3 inhibition.
-
Overexpression of FLT3: Increased levels of the FLT3 protein can overcome the effects of competitive inhibitors.
This compound can overcome these resistance mechanisms by physically eliminating the FLT3 protein. This approach is effective against various point mutations as the degrader's binding is often not affected by the same mutations that confer resistance to inhibitors. Furthermore, by degrading the entire protein, it prevents both the kinase-dependent and any potential scaffolding functions of FLT3, making it less susceptible to bypass signaling mechanisms.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and other notable FLT-3 PROTACs.
Table 1: In Vitro Proliferation Inhibition of FLT-3 PROTACs in AML Cell Lines
| Compound | Cell Line | Genotype | IC50 (nM) | Citation |
| This compound | MV4-11 | FLT3-ITD | 0.6 | [1] |
| PROTAC A20 | MV4-11 | FLT3-ITD | 39.9 | [2][3] |
| MOLM-13 | FLT3-ITD | 169.9 | [2][3] | |
| Gilteritinib-based PROTAC B3-2 | MV4-11 | FLT3-ITD | N/A | [4] |
| PROTAC FLT-3 degrader 5 (A2) | MV4-11 | FLT3-ITD | 1.67 | [5] |
| MV4-11 | FLT3-ITD-F691L | 4.74 | [5] | |
| MV4-11 | FLT3-ITD-D835Y | 3.70 | [5] | |
| MOLM-13 | FLT3-ITD | 3.16 | [5] | |
| MOLM-13 | FLT3-ITD-F691L | 5.61 | [5] | |
| MOLM-13 | FLT3-ITD-D835Y | 7.55 | [5] |
Table 2: In Vitro Degradation Activity of FLT-3 PROTACs in AML Cell Lines
| Compound | Cell Line | Genotype | DC50 (nM) | Dmax (%) | Citation |
| PROTAC A20 | MV4-11 | FLT3-ITD | 7.4 | >90 | [2][3] |
| MOLM-13 | FLT3-ITD | 20.1 | >90 | [2][3] | |
| PROTAC FLT-3 degrader 5 (A2) | N/A | N/A | 1.2 | N/A | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTT/MTS)
Objective: To determine the anti-proliferative effect of this compound on AML cells.
Materials and Reagents:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted degrader to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
For MTS assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis for FLT-3 Degradation and Downstream Signaling
Objective: To confirm the degradation of FLT3 and assess the inhibition of its downstream signaling pathways.
Materials and Reagents:
-
AML cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed AML cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation and signaling inhibition.
In-Cell Ubiquitination Assay
Objective: To demonstrate that this compound induces the ubiquitination of FLT3.
Materials and Reagents:
-
AML cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-FLT3 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for western blotting
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Seed AML cells in 10 cm dishes and grow to 70-80% confluency.
-
Pre-treat the cells with 10 µM MG132 for 2 hours to prevent the degradation of ubiquitinated proteins.
-
Treat the cells with this compound for 4-6 hours.
-
Lyse the cells and pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-FLT3 antibody overnight at 4°C to immunoprecipitate FLT3.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated FLT3.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials and Reagents:
-
AML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
FLT-3 Signaling Pathway
Conclusion
This compound offers a promising therapeutic strategy for AML by effectively degrading both wild-type and mutant FLT3. Its ability to overcome common mechanisms of resistance to FLT3 inhibitors highlights its potential as a next-generation therapy for this challenging disease. The protocols provided herein offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this and other FLT-3 targeting PROTACs. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CRISPR-Cas9 Methods in the Study of PROTAC FLT-3 Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the targets and mechanisms of Proteolysis Targeting Chimera (PROTAC) FLT-3 degraders. The protocols outlined below cover methods for identifying genes that modulate sensitivity to FLT-3 degraders, validating on-target and off-target effects, and elucidating the cellular pathways involved.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a key driver in acute myeloid leukemia (AML).[1][2] Targeted therapies, including small molecule inhibitors, have been developed, but resistance often emerges.[3] PROTACs offer an alternative therapeutic strategy by inducing the targeted degradation of the FLT3 protein rather than just inhibiting its enzymatic activity.[3][4] CRISPR-Cas9 gene-editing technology is a powerful tool for interrogating the functional consequences of gene knockout and can be systematically applied to understand the mechanisms of action and resistance to these novel degraders.[5][6]
This document provides detailed protocols for genome-wide CRISPR-Cas9 screens to identify genes influencing PROTAC efficacy, methods for validating FLT3 degradation, and assays to determine the cytotoxic effects of FLT3 degraders.
Data Presentation: Efficacy of PROTAC FLT-3 Degraders
The following tables summarize the in vitro efficacy of selected PROTAC FLT-3 degraders in AML cell lines harboring FLT-3 mutations.
| PROTAC Degrader | Cell Line | Target | IC50 (nM) | DC50 (nM) | E3 Ligase Recruited | Reference |
| PROTAC FLT-3 degrader 1 | MV4-11 | FLT3-ITD | 0.6 | - | VHL | [7] |
| PROTAC FLT-3 degrader 4 | MV4-11 | FLT3-ITD | 39.9 | 7.4 | CRBN | [8] |
| MOLM-13 | FLT3-ITD | 169.9 | 20.1 | CRBN | [8] | |
| PROTAC FLT-3 degrader 5 | MV-4-11 (FLT3-ITD) | FLT3 | 1.67 | 1.2 | Cereblon | [9] |
| MV-4-11 (FLT3-ITD-F691L) | FLT3 | 4.74 | - | Cereblon | [9] | |
| MV-4-11 (FLT3-ITD-D835Y) | FLT3 | 3.70 | - | Cereblon | [9] | |
| MOLM-13 (FLT3-ITD) | FLT3 | 3.16 | - | Cereblon | [9] | |
| MOLM-13 (FLT3-ITD-F691L) | FLT3 | 5.61 | - | Cereblon | [9] | |
| MOLM-13 (FLT3-ITD-D835Y) | FLT3 | 7.55 | - | Cereblon | [9] | |
| Compound 35 | MV4-11 | FLT3-ITD | - | - | Cereblon | [10] |
| Sunitinib-based PROTAC 5 | HL-60 | FLT-3, c-KIT | 2900 | - | VHL | [11] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. VHL: von Hippel-Lindau. CRBN: Cereblon. ITD: Internal Tandem Duplication.
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
Caption: FLT3 signaling pathway upon ligand binding.[12][13]
PROTAC FLT-3 Degrader Mechanism of Action
Caption: Mechanism of PROTAC-mediated degradation of FLT3.[4][14]
Genome-wide CRISPR-Cas9 Screening Workflow
Caption: Workflow for a pooled CRISPR-Cas9 screen.[1][15]
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Modulating Sensitivity to a PROTAC FLT-3 Degrader
This protocol describes a pooled lentiviral CRISPR-Cas9 screen to identify genes whose knockout confers resistance or sensitivity to a PROTAC FLT-3 degrader in an AML cell line.[16]
Materials:
-
Cas9-expressing AML cell line (e.g., MV4-11)
-
GeCKO v2.0 or other genome-scale sgRNA library
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
PROTAC FLT-3 degrader
-
Polybrene
-
Puromycin
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of AML Cells:
-
Transduce Cas9-expressing AML cells with the lentiviral sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA).
-
Select for transduced cells using puromycin.
-
-
PROTAC Treatment and Selection:
-
Culture the transduced cell population for 2-3 days to allow for gene editing to occur.
-
Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the PROTAC FLT-3 degrader at a concentration that results in approximately 50-80% cell death).
-
Culture the cells under selection for 14-21 days, maintaining library representation.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and treatment groups.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the abundance of each sgRNA.
-
Identify sgRNAs that are enriched (confer resistance) or depleted (confer sensitivity) in the PROTAC-treated population compared to the control population.
-
Perform gene-level analysis to identify candidate genes for further validation.
-
Protocol 2: Validation of FLT3 Degradation by Western Blot
This protocol details the procedure for assessing the degradation of FLT3 protein in response to PROTAC treatment.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-13)
-
PROTAC FLT-3 degrader
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK, anti-p-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed AML cells in a 6-well plate.
-
Treat cells with varying concentrations of the PROTAC FLT-3 degrader for a specified time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., a known FLT3 inhibitor).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
-
Protein Extraction:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Determine the extent of FLT3 degradation and the effect on downstream signaling pathways.[10]
-
Protocol 3: Cell Viability Assay for IC50 Determination
This protocol describes how to measure the cytotoxic effect of a PROTAC FLT-3 degrader and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
AML cell line
-
PROTAC FLT-3 degrader
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC FLT-3 degrader.
-
Add the diluted compound to the appropriate wells, ensuring a final concentration range that brackets the expected IC50.
-
Include vehicle-only (DMSO) wells as a negative control and untreated wells as a baseline.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[17]
-
Protocol 4: Quantitative Proteomics for Off-Target Identification
This protocol provides a workflow for identifying off-target proteins degraded by a PROTAC FLT-3 degrader using mass spectrometry-based proteomics.[7][18]
Materials:
-
AML cell line
-
PROTAC FLT-3 degrader and a negative control (e.g., an inactive epimer)
-
Lysis buffer for proteomics (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis:
-
Treat AML cells with the PROTAC FLT-3 degrader, a negative control, and vehicle (DMSO) for a short duration (e.g., 6 hours) to enrich for direct degradation events.
-
Harvest and lyse the cells in a buffer suitable for mass spectrometry.
-
-
Protein Digestion:
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and Fractionation (Optional but Recommended):
-
Label the peptides from each condition with TMT reagents for multiplexed analysis.
-
Combine the labeled peptides and fractionate them using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Filter the list of downregulated proteins to identify potential off-targets, considering the magnitude of degradation and statistical significance.
-
Conclusion
The integration of CRISPR-Cas9 technology with the study of PROTAC FLT-3 degraders provides a powerful framework for modern drug discovery and development. The protocols and data presented here offer a guide for researchers to identify the genetic determinants of PROTAC efficacy, validate the mechanism of action, and assess the selectivity of these novel therapeutic agents. These approaches will be instrumental in advancing our understanding of targeted protein degradation and developing more effective treatments for AML.
References
- 1. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sapient.bio [sapient.bio]
Application Notes and Protocols: PROTAC FLT3 Degrader 1 in Combination with Other AML Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][3] These mutations, most frequently internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, driving leukemogenesis and are associated with a poor prognosis.[2][3][4]
While small molecule FLT3 kinase inhibitors, such as gilteritinib and midostaurin, have been developed and approved for the treatment of FLT3-mutated AML, resistance often emerges.[3][5] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the target protein rather than just inhibiting its enzymatic activity.[5][6] A PROTAC FLT3 degrader is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the FLT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This approach has the potential to overcome resistance mechanisms associated with kinase inhibitors.
Recent preclinical studies have highlighted the synergistic anti-leukemic activity of combining FLT3 degraders with other AML therapies, particularly the BCL-2 inhibitor venetoclax.[7][8][9][10][11][12][13] This combination has been shown to more potently induce apoptosis in AML cells.[8][14] This document provides an overview of the preclinical data and detailed protocols for evaluating a representative PROTAC FLT3 Degrader 1 in combination with other AML therapies.
Data Presentation
The following tables summarize the anti-proliferative and degradation activity of various reported FLT3 PROTAC degraders in FLT3-ITD positive AML cell lines. This data illustrates the potential efficacy of this class of compounds.
Table 1: In Vitro Anti-Proliferative Activity of FLT3 PROTACs in FLT3-ITD+ AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| A2 | MV-4-11 | 1.67 ± 0.14 | [15] |
| Gilteritinib (for comparison) | MV-4-11 | 6.52 ± 1.20 | [15] |
Table 2: In Vivo Anti-Tumor Efficacy of FLT3 PROTACs
| Compound | Model | Dosage | Outcome | Reference |
| Z29 | Subcutaneous xenograft mice | 30 mg/kg | Significantly inhibited tumor growth | [9] |
| A20 | Subcutaneous AML xenograft | Oral administration | Complete tumor regression | [16][17] |
| A20 | Systemic AML xenograft | Oral administration | Complete elimination of human leukemic cells, significantly prolonged survival | [16][17] |
| B3-2 | MV-4-11 xenograft | Oral administration | Good antitumor activity | [18] |
Signaling Pathways
Mutant FLT3 constitutively activates several downstream signaling pathways that promote leukemic cell proliferation and survival. The primary pathways involved are the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][19] PROTAC-mediated degradation of FLT3 is designed to shut down these pro-survival signals.
Caption: Constitutive FLT3 signaling in AML.
The mechanism of action for a PROTAC FLT3 degrader involves hijacking the ubiquitin-proteasome system to induce the degradation of the FLT3 protein.
Caption: Mechanism of PROTAC-mediated FLT3 degradation.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of PROTAC FLT3 Degrader 1 in combination with other AML therapies.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Caption: Workflow for cell viability assay.
Protocol:
-
Cell Seeding: Seed FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1-2 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of PROTAC FLT3 Degrader 1 and the combination drug (e.g., venetoclax). Add the drugs to the wells, either alone or in combination, at various concentrations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination studies, synergy can be quantified by calculating the Combination Index (CI) using software like CompuSyn.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins in a sample.
Workflow:
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Treatment: Treat AML cells with PROTAC FLT3 Degrader 1 at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against FLT3 (and downstream targets like p-STAT5, p-ERK, p-AKT, as well as Mcl-1 and BCL-2 for combination studies) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
Workflow:
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 14. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of degrader for FLT3, GSPT1 and IKZF1/3 proteins merging PROTAC and molecular glue targeting FLT3-ITD mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Collection - Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 18. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC FLT-3 Degrader Linker Length and Composition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length and composition of PROTAC FLT-3 degraders.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of optimizing FLT-3 PROTAC linkers.
| Issue | Potential Cause | Suggested Solution |
| 1. Poor or No Degradation of FLT-3 | Inefficient Ternary Complex Formation: The linker may be too short, causing steric hindrance, or too long, preventing effective proximity of FLT-3 and the E3 ligase.[1] | - Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different unit numbers).[2] - Modify Linker Composition: Introduce more rigid (e.g., piperazine/piperidine, alkynes) or flexible (e.g., PEG) moieties to orient the warhead and anchor optimally.[1] - Alter Attachment Points: The point of connection on the warhead or E3 ligase ligand can significantly impact ternary complex formation. Explore alternative solvent-exposed positions.[1] |
| Low Cell Permeability: The physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane. | - Improve Physicochemical Properties: Modify the linker to enhance solubility and permeability. This can be achieved by adjusting the hydrophilic/hydrophobic balance, for example, by incorporating PEG units.[] | |
| Instability of the PROTAC: The PROTAC molecule may be unstable in the cellular environment. | - Enhance Linker Stability: Utilize more chemically stable linker chemistries, such as those incorporating triazoles via "click chemistry".[] | |
| 2. "Hook Effect" Observed (Reduced Degradation at High Concentrations) | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC may predominantly form binary complexes with either FLT-3 or the E3 ligase, preventing the formation of the productive ternary complex.[4] | - Determine Optimal Concentration Range: Perform dose-response experiments over a wide concentration range to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins. - Re-evaluate Linker Design: A linker that promotes positive cooperativity in ternary complex formation can sometimes mitigate the hook effect.[5] |
| 3. Off-Target Protein Degradation | Lack of Specificity: The PROTAC may be inducing the degradation of proteins other than FLT-3. | - Proteomic Profiling: Use mass spectrometry-based proteomics to identify off-target proteins being degraded. - Optimize Linker Rigidity and Conformation: A more rigid linker can restrict the conformational flexibility of the PROTAC, potentially enhancing selectivity for the target protein.[6] - Change E3 Ligase Ligand: Different E3 ligases have different expression patterns and substrate specificities. Switching the E3 ligase ligand (e.g., from VHL to CRBN) can alter the off-target profile.[2] |
| 4. Acquired Resistance to FLT-3 PROTAC | Mutations in FLT-3 or E3 Ligase Components: Cancer cells can develop mutations that prevent the PROTAC from binding to its targets. | - Characterize Resistant Clones: Sequence the FLT-3 and E3 ligase genes in resistant cell lines to identify potential mutations. - Develop Next-Generation PROTACs: Design new PROTACs with warheads that can bind to the mutated FLT-3 or explore alternative E3 ligase recruiters.[7] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the optimization of FLT-3 PROTAC linkers.
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker connects the "warhead" (which binds to the target protein, FLT-3) to the "anchor" (which recruits an E3 ubiquitin ligase). Its length, composition, and attachment points are critical for inducing the formation of a stable and productive ternary complex between FLT-3 and the E3 ligase, which is necessary for subsequent ubiquitination and degradation of FLT-3.[1][8]
Q2: How does linker length affect FLT-3 degradation?
A2: Linker length is a crucial parameter. If the linker is too short, it can lead to steric clashes between FLT-3 and the E3 ligase, preventing the formation of a ternary complex.[1] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[1] Therefore, an optimal linker length, which is empirically determined, is required for maximal degradation.
Q3: What are common types of linkers used in PROTAC design?
A3: The most common linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[] To modulate the properties of the PROTAC, other moieties can be incorporated, such as rigid heterocyclic scaffolds (e.g., piperazine, piperidine) and alkynes, or functional groups that improve solubility and cell permeability.[1]
Q4: How important is the attachment point of the linker?
A4: The attachment point of the linker on both the FLT-3 inhibitor and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The linker should be attached at a position that does not significantly impair the binding affinity of the warhead or anchor for their respective proteins. Typically, solvent-exposed regions of the ligands are preferred attachment points.[1]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[4] This is because the excess PROTAC molecules form non-productive binary complexes with either the target protein or the E3 ligase, which cannot lead to degradation. To avoid misinterpreting your results, it is essential to perform a full dose-response curve to determine the optimal concentration for degradation.
Quantitative Data Summary
The following tables summarize quantitative data for exemplary FLT-3 PROTAC degraders, highlighting the impact of linker modifications.
Table 1: Degradation Potency of FLT-3 PROTACs with Different Linkers
| PROTAC | Warhead (FLT-3 Ligand) | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC FLT-3 degrader 1 | HY-168702 | VHL | HY-124380 | MV4-11 | ~1 (IC50) | Not Reported | [9] |
| CRBN(FLT3)-8 | Gilteritinib | CRBN | Not specified | MV-4-11 | <10 | >90 | [10] |
| PROTAC Z29 | Gilteritinib | VHL | Not specified | MOLM-13, MV-4-11 | Not Reported | Significant degradation at nM level | [11][12] |
| MA190 | MA49 derivative | Not specified | Rigid cyclohexyl-piperidine | MV4-11 | Not Reported | >95 | [6] |
| MA191 | MA49 derivative | Not specified | Rigid cyclohexyl-piperazine | MV4-11 | Not Reported | >95 | [6] |
| Compound 35 | Novel FLT3 inhibitor | CRBN | Not specified | MV4-11 | Not Reported | Effective degradation | [13] |
| PROTAC FLT-3 degrader 5 | HY-169374 | Thalidomide | HY-W1123823 | Not specified | 1.2 | Not Reported | [14] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for key experiments in FLT-3 PROTAC optimization.
Western Blotting for FLT-3 Degradation
Objective: To quantify the degradation of FLT-3 protein in response to PROTAC treatment.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-FLT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MOLM-13 or MV4-11 cells at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of concentrations of the FLT-3 PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the FLT-3 band intensity to the loading control (e.g., GAPDH). Calculate the percentage of FLT-3 degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of FLT-3 degradation on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
PROTAC compounds
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the PROTAC concentration and determine the IC50 value.[15]
Visualizations
Diagrams illustrating key concepts and workflows in FLT-3 PROTAC optimization.
Caption: FLT3 signaling pathway in cancer cells.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syngeneintl.com [syngeneintl.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Oral Bioavailability of PROTAC® FLT-3 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for improving the oral bioavailability of Fms-like tyrosine kinase 3 (FLT3) PROTAC® degraders. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the development of orally bioavailable FLT-3 degraders in a direct question-and-answer format.
| Problem / Observation | Question | Possible Causes & Solutions |
| Low Aqueous Solubility | My FLT-3 PROTAC precipitates in aqueous buffer. How can I improve its solubility? | Cause: PROTACs are often large, hydrophobic molecules with high molecular weights (>800 Da), leading to poor solubility.[1][2][3] Solutions: • Formulation Strategies: Develop an amorphous solid dispersion (ASD) by combining the PROTAC with a polymer like HPMCAS or Eudragit® to enhance solubility and maintain a supersaturated state.[1][2][4][5] Liquisolid formulations and lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can also be effective.[4][5] • Chemical Modification: Introduce basic nitrogen atoms into aromatic rings or alkyl linkers to improve solubility.[6] • Co-administration: Administering the PROTAC with food can improve solubility and absorption, as some PROTACs show better solubility in simulated fed-state intestinal fluid.[7][8] |
| Poor Membrane Permeability | My FLT-3 PROTAC shows low apparent permeability (Papp) in the Caco-2 assay. What are the next steps? | Cause: The high molecular weight, large polar surface area, and numerous rotatable bonds of PROTACs hinder their ability to cross the intestinal membrane.[6][7][9] Solutions: • Linker Optimization: Replace flexible PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, to improve permeability. Avoid multiple amide motifs in the linker.[6] • Intramolecular Hydrogen Bonds: Design the molecule to form intramolecular hydrogen bonds. This can create a more compact, "ball-like" conformation that masks polar groups, reducing polarity and size, which facilitates membrane passage.[6][7][8] • Reduce Hydrogen Bond Donors: Systematically modify the molecule to reduce the number of unsatisfied hydrogen bond donors (HBDs) to two or fewer.[10] |
| High Efflux Ratio | My FLT-3 PROTAC has a high efflux ratio (>2) in the bidirectional Caco-2 assay. What does this indicate and how can I address it? | Cause: A high efflux ratio (Papp B-A / Papp A-B) indicates that the PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of intestinal cells, limiting absorption.[11][12] Solutions: • Structural Modification: Modify the PROTAC structure to reduce its affinity for efflux transporters. This often involves iterative medicinal chemistry efforts to mask or alter the recognition motifs. • Co-dosing with Inhibitors: In preclinical studies, co-dosing with known efflux inhibitors (e.g., verapamil for P-gp) can confirm transporter involvement and demonstrate the potential for improved absorption if efflux is overcome.[12] |
| High First-Pass Metabolism | The PROTAC is stable in vitro but shows low exposure after oral dosing in animal models. How can I investigate and mitigate first-pass metabolism? | Cause: The compound may be rapidly metabolized in the intestine or liver before reaching systemic circulation (the "first-pass effect").[6][7] Solutions: • Improve Metabolic Stability: The linker is often the most flexible component for optimization. Strategies include changing the linker's length, anchor points, or using cyclic linkers to block metabolically labile sites.[6][8] • Prodrug Strategy: A prodrug approach can mask metabolically susceptible functional groups. For example, adding a lipophilic group to the E3 ligase ligand can create a prodrug that is converted to the active PROTAC in vivo, potentially improving bioavailability.[6][7][8] |
| Inconsistent In Vivo Exposure | I'm observing high variability in oral bioavailability between animals in my pharmacokinetic (PK) study. What could be the cause? | Cause: High variability can stem from poor solubility, formulation inconsistencies, or food effects. The physical form of the dosed compound (e.g., crystalline vs. amorphous) can also significantly impact dissolution and absorption. Solutions: • Formulation Optimization: Utilize an enabling formulation such as an amorphous solid dispersion or a lipid-based formulation to ensure consistent dissolution and absorption.[4][13] • Control Feeding State: Standardize the feeding conditions of the animals (e.g., fasted or fed) as food can significantly impact the gastrointestinal environment and drug absorption.[7][8] • Particle Size Reduction: If using a suspension, ensure a uniform and small particle size through techniques like micronization to improve dissolution rate and consistency. |
Frequently Asked Questions (FAQs)
Q1: Do Lipinski's "Rule of Five" guidelines apply to PROTACs?
A1: No, PROTACs generally exist in a chemical space "beyond the Rule of Five" (bRo5).[9] Their molecular weight is typically between 700 and 1200 Da, and they often exceed the limits for logP, hydrogen bond donors, and acceptors.[6] While these rules are poor predictors of PROTAC druggability, key physicochemical properties like reducing unsatisfied hydrogen bond donors and improving conformational rigidity are critical for achieving oral bioavailability.[10][14]
Q2: Which E3 ligase is better for developing orally bioavailable PROTACs?
A2: PROTACs that recruit the cereblon (CRBN) E3 ligase are generally considered more "oral drug-like" than those recruiting VHL.[6][7] This is because CRBN ligands (e.g., derivatives of thalidomide) are smaller and have more favorable physicochemical properties compared to the bulkier VHL ligands, which often possess more hydrogen bond donors.[9] Most PROTACs that have entered clinical trials utilize CRBN.[9]
Q3: What is the "hook effect" and how does it relate to oral bioavailability?
A3: The "hook effect" describes a phenomenon where the efficacy of a PROTAC (i.e., protein degradation) decreases at high concentrations.[15] This occurs because high concentrations favor the formation of binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex (Target-PROTAC-E3). While not directly a bioavailability issue, achieving oral absorption that results in excessively high and sharp peak concentrations (Cmax) could theoretically push the PROTAC into the inefficient range of the hook effect, reducing its efficacy.
Q4: Can a prodrug strategy be effectively used for large molecules like PROTACs?
A4: Yes, a prodrug strategy is a viable approach. While adding a promoiety further increases the molecular weight, it can significantly improve properties like permeability or metabolic stability.[6] A successful example involved adding a lipophilic group to the CRBN ligand of a PROTAC, which led to a significant increase in bioavailability.[6][7] The key is that the prodrug must be efficiently converted back to the active PROTAC in vivo.[7]
Q5: Are standard in vitro ADME assays, like the Caco-2 permeability assay, reliable for PROTACs?
A5: Standard assays often need to be adapted for PROTACs.[10] Due to their high lipophilicity and low solubility, PROTACs can exhibit significant non-specific binding to plasticware and low recovery in standard Caco-2 assays.[16] Modifications such as adding a low concentration of bovine serum albumin (BSA) to the assay buffer can help improve recovery and provide more meaningful permeability data.[16] However, it's been noted that these in vitro assays can be poorly predictive of in vivo PROTAC behavior.[10]
Comparative Data
While comprehensive public data on oral FLT-3 PROTAC degraders is emerging, the following table presents representative pharmacokinetic parameters for recently developed preclinical candidates to illustrate key properties.
| Compound | Target | E3 Ligase | Oral Bioavailability (F%) | Species | Key Finding |
| A20 | FLT3-ITD | Not Specified | Excellent (Value not disclosed) | Mouse | A novel degrader with excellent PK properties that led to complete tumor regression after oral administration.[17][18] |
| B3-2 | FLT3 | Not Specified | 5.65% | Mouse | A Gilteritinib-based PROTAC with demonstrated oral activity in xenograft models.[19] |
| SILA-123 | FLT3 | Not Specified | 21.3% | Not Specified | Showed significant tumor growth suppression in xenograft models.[20] |
Note: The development of orally bioavailable FLT-3 PROTACs is a rapidly advancing field. The compounds listed represent successful efforts to overcome the inherent challenges of this modality.
Key Experimental Workflows & Mechanisms
The following diagrams illustrate critical workflows and mechanisms in the development of oral PROTAC degraders.
Caption: Workflow for optimizing the oral bioavailability of FLT-3 PROTACs.
Caption: Mechanism of Action (MoA) for an FLT-3 PROTAC degrader.
Detailed Experimental Protocols
Bidirectional Caco-2 Permeability Assay (Adapted for PROTACs)
Objective: To determine the intestinal permeability and potential for active efflux of an FLT-3 PROTAC degrader.
Materials:
-
Caco-2 cells (passage 40-60).[11]
-
24-well Transwell™ plates (e.g., Corning Costar).
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Bovine Serum Albumin (BSA).
-
FLT-3 PROTAC stock solution (e.g., 10 mM in DMSO).
-
Control compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability), Talinolol (P-gp substrate).[11]
-
Lucifer yellow for monolayer integrity check.
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days until a differentiated, polarized monolayer is formed.[11]
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥ 200 Ω·cm².[21]
-
Confirm integrity by testing the flux of Lucifer yellow; permeability should be low (<1.0 x 10⁻⁶ cm/s).
-
-
Preparation of Solutions:
-
Prepare transport buffer containing 0.25% BSA to improve PROTAC recovery and solubility.[16] Note: Higher BSA concentrations can interfere with data interpretation.[16]
-
Prepare the final dosing solution by diluting the PROTAC stock into the transport buffer to a final concentration of 1-10 µM (final DMSO concentration should be <1%).
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers on both apical (A) and basolateral (B) sides with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL).
-
Add the PROTAC dosing solution to the apical (donor) compartment (e.g., 0.4 mL).
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 90-120 minutes.
-
At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Repeat the process, but add the PROTAC dosing solution to the basolateral compartment and sample from the apical compartment to determine the rate of efflux.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the Apparent Permeability Coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment.
-
A = Surface area of the membrane.
-
C₀ = Initial concentration in the donor compartment.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for active efflux.[11]
-
In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the oral bioavailability (F%) and other key pharmacokinetic parameters of an FLT-3 PROTAC.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice.
-
FLT-3 PROTAC compound.
-
Dosing vehicles:
-
Intravenous (IV): e.g., Solutol/Ethanol/Water (10/10/80).
-
Oral (PO): e.g., 0.5% methylcellulose in water or a lipid-based formulation.
-
-
Cannulated animals for serial blood sampling (optional but recommended).
-
Blood collection tubes (e.g., K2-EDTA).
-
Centrifuge, analytical balance, vortex mixer.
-
LC-MS/MS system for bioanalysis.
-
PK analysis software (e.g., Phoenix WinNonlin).
Procedure:
-
Animal Acclimatization: Acclimate animals for at least 3 days before the study. Fast animals overnight (~12 hours) before dosing, with free access to water.
-
Dosing - IV Group (n=3-5 animals):
-
Administer the PROTAC via a single bolus injection into the tail vein. A typical dose might be 1-2 mg/kg.
-
Collect blood samples (~100 µL) at predetermined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into EDTA tubes.
-
-
Dosing - PO Group (n=3-5 animals):
-
Administer the PROTAC via oral gavage. A typical dose might be 5-10 mg/kg.
-
Collect blood samples at predetermined time points (e.g., 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for quantifying the PROTAC concentration in plasma. This typically involves a protein precipitation or liquid-liquid extraction step.
-
Analyze the plasma samples to generate a concentration-time profile for each animal.
-
Data Analysis:
-
PK Parameter Calculation: Use non-compartmental analysis (NCA) to determine key parameters:
-
IV data: Clearance (CL), Volume of distribution (Vd), half-life (t½), and Area Under the Curve (AUCiv).
-
PO data: Maximum concentration (Cmax), time to Cmax (Tmax), half-life (t½), and Area Under the Curve (AUCpo).
-
-
Calculate Absolute Oral Bioavailability (F%):
-
F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100
-
This value represents the fraction of the orally administered dose that reaches systemic circulation.
-
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. portonpharmatech.com [portonpharmatech.com]
- 14. [PDF] Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Semantic Scholar [semanticscholar.org]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. enamine.net [enamine.net]
- 17. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Troubleshooting Poor Degradation Efficacy of FLT-3 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fms-like tyrosine kinase 3 (FLT-3) Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming poor degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an FLT-3 PROTAC?
A1: An FLT-3 PROTAC is a hetero-bifunctional molecule designed to induce the degradation of the FLT-3 protein. It consists of three key components: a ligand that binds to the FLT-3 protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two ligands. By simultaneously binding to both FLT-3 and the E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the FLT-3 protein, marking it for degradation by the proteasome.
Q2: My FLT-3 PROTAC shows good binding to FLT-3 but poor degradation. What are the potential reasons?
A2: This is a common issue. High-affinity binding to the target protein does not always translate to efficient degradation. Several factors could be at play:
-
Inefficient Ternary Complex Formation: The geometry of the PROTAC may not support a stable and productive ternary complex between FLT-3 and the E3 ligase.
-
Poor Cell Permeability: The PROTAC may not be effectively entering the cells to reach its intracellular target.[1]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line or may not be the optimal ligase for ubiquitinating FLT-3.
-
Suboptimal Linker: The length and composition of the linker are critical for the correct orientation of the ternary complex.[2] An inappropriate linker can prevent effective ubiquitination.
-
PROTAC Instability: The PROTAC molecule itself might be unstable in the cellular environment.
-
Resistance Mechanisms: The cells may have developed resistance to the degradation of FLT-3.[3][4][5][6]
Q3: How do I choose the appropriate E3 ligase for my FLT-3 PROTAC?
A3: The choice of E3 ligase is crucial for PROTAC efficacy. The two most commonly used E3 ligases in PROTAC design are CRBN and VHL. The optimal choice can be target and cell-type dependent. It is advisable to screen for the expression levels of different E3 ligases in your target cell lines. If the expression of your chosen E3 ligase is low, your PROTAC will likely be inefficient. In some cases, it may be beneficial to design and test PROTACs with ligands for different E3 ligases to identify the most effective one for FLT-3 degradation in your specific experimental system.
Q4: What is the "hook effect" in the context of PROTACs?
A4: The "hook effect" refers to a phenomenon where the degradation efficacy of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) rather than the productive ternary complex (FLT-3-PROTAC-E3 ligase). This excess of binary complexes competes with the formation of the ternary complex, leading to reduced degradation. Therefore, it is essential to perform a dose-response curve to determine the optimal concentration range for your FLT-3 PROTAC.
FLT-3 Signaling Pathway and PROTAC Mechanism
The following diagram illustrates the FLT-3 signaling pathway, which is often constitutively active in Acute Myeloid Leukemia (AML), and the mechanism by which an FLT-3 PROTAC induces its degradation.
Caption: FLT-3 signaling and PROTAC-mediated degradation.
Troubleshooting Guide for Poor FLT-3 Degradation
If you are observing suboptimal degradation of FLT-3 with your PROTAC, follow this systematic troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments [mdpi.com]
Technical Support Center: Troubleshooting the "Hook Effect" in PROTAC FLT-3 Degrader Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed in experiments involving PROTAC FLT-3 degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
A1: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein, in this case, FLT-3, decreases at high concentrations of the PROTAC degrader.[1][2] This results in a bell-shaped dose-response curve, where optimal degradation occurs at an intermediate concentration, and higher concentrations lead to reduced efficacy.[1] This occurs because at very high concentrations, the PROTAC molecules saturate both the FLT-3 target protein and the E3 ligase, forming binary complexes (PROTAC-FLT3 or PROTAC-E3 ligase) instead of the productive ternary complex (FLT3-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[1][2][3]
Q2: What are the key parameters to define the efficacy of a PROTAC like FLT-3 degrader 1?
A2: The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. It is a measure of the PROTAC's potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.
It is important to note that a lower DC50 value indicates higher potency. The Dmax value indicates the maximal efficacy of the degrader.
Q3: How does the stability of the ternary complex affect the "hook effect"?
A3: The stability of the FLT3-PROTAC-E3 ligase ternary complex is a critical factor influencing the "hook effect".[] PROTACs that form more stable and cooperative ternary complexes are generally more effective and may exhibit a less pronounced hook effect.[5] High cooperativity means that the binding of the PROTAC to one protein partner (either FLT-3 or the E3 ligase) increases its affinity for the other, thus favoring the formation of the ternary complex over binary complexes, even at higher concentrations.[3] Strategies to mitigate the hook effect often focus on designing PROTACs that promote these cooperative interactions.[5]
Q4: What is the FLT-3 signaling pathway and why is it a target in diseases like Acute Myeloid Leukemia (AML)?
A4: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[6] In up to one-third of patients with Acute Myeloid Leukemia (AML), FLT3 is mutated, leading to constitutive activation of the receptor and its downstream signaling pathways, such as the PI3K/AKT, MAPK, and STAT5 pathways.[6][7][8] This uncontrolled signaling drives cancer cell proliferation and survival, making mutated FLT3 a key therapeutic target in AML.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No FLT-3 degradation observed at any concentration of this compound. | 1. PROTAC is inactive or degraded. 2. Experimental conditions are not optimal. 3. The cell line does not express the necessary E3 ligase. | 1. Verify the integrity and concentration of the PROTAC stock solution. 2. Optimize incubation time and cell density. 3. Confirm the expression of the recruited E3 ligase (e.g., Cereblon or VHL) in your cell model by Western blot or qPCR. 4. Include a positive control PROTAC known to work in your system. |
| High DC50 value (low potency) for FLT-3 degradation. | 1. Poor cell permeability of the PROTAC. 2. Low binding affinity to FLT-3 or the E3 ligase. 3. Inefficient ternary complex formation. | 1. Consider using a different PROTAC with improved physicochemical properties. 2. Perform binary binding assays (e.g., SPR, ITC) to confirm engagement with FLT-3 and the E3 ligase. 3. Conduct a ternary complex formation assay to assess the efficiency of complex assembly.[9] |
| Pronounced "hook effect" with a sharp drop in degradation at higher concentrations. | High concentrations of the PROTAC are leading to the formation of non-productive binary complexes.[1][2] | 1. Perform a more detailed dose-response curve with narrower concentration intervals around the optimal degradation concentration to accurately determine the DC50 and Dmax. 2. Reduce the highest concentrations of the PROTAC used in the experiment. 3. If possible, test a different PROTAC with a linker designed to enhance ternary complex cooperativity.[10] |
| Variability in degradation levels between experiments. | 1. Inconsistent cell health or passage number. 2. Variations in PROTAC treatment time. 3. Inconsistent protein lysate preparation and analysis. | 1. Use cells at a consistent passage number and ensure they are healthy and in the exponential growth phase. 2. Strictly control the incubation time with the PROTAC. 3. Standardize all steps of sample preparation and Western blotting, including total protein quantification for loading control. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for a representative FLT-3 degrader, "PROTAC FLT-3 degrader 4," in two different AML cell lines, MV4-11 and MOLM-13. This data illustrates typical parameters measured in PROTAC experiments.
| Parameter | MV4-11 Cells | MOLM-13 Cells | Reference |
| Degradation DC50 | 7.4 nM | 20.1 nM | [11] |
| Anti-proliferative IC50 | 39.9 nM | 169.9 nM | [11] |
Note: This data is for "PROTAC FLT-3 degrader 4" and serves as an example. Experimental results for "this compound" will need to be determined empirically.
Experimental Protocols
Western Blot for FLT-3 Degradation
Objective: To determine the dose-dependent degradation of FLT-3 by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate FLT-3 mutant AML cells (e.g., MV4-11) at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FLT-3 overnight at 4°C.
-
Incubate the membrane with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FLT-3 band intensity to the loading control.
-
Plot the percentage of FLT-3 degradation relative to the vehicle control against the log concentration of the PROTAC to determine the DC50 and Dmax.
-
Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the FLT3-PROTAC-E3 ligase ternary complex in live cells.[12][13]
Methodology:
-
Cell Line Engineering:
-
Engineer a cell line to express either FLT-3 fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (e.g., CRBN or VHL) fused to a fluorescent acceptor (e.g., HaloTag®).[13]
-
-
Assay Preparation:
-
Plate the engineered cells in a 96-well plate.
-
Add the HaloTag® ligand (fluorescent acceptor) and allow it to label the E3 ligase fusion protein.
-
-
PROTAC Treatment and Measurement:
-
Add a serial dilution of this compound to the wells.
-
Add the NanoLuc® substrate.
-
Measure the luminescence (donor) and fluorescence (acceptor) signals over time using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
An increase in the BRET ratio indicates the proximity of FLT-3 and the E3 ligase, signifying ternary complex formation.
-
Plot the BRET ratio against the PROTAC concentration. A bell-shaped curve is expected, where the peak represents the optimal concentration for ternary complex formation.
-
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced ternary complex is active and leads to the ubiquitination of FLT-3.[14][15]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase (e.g., VHL or Cereblon complex), recombinant FLT-3 protein, and biotinylated ubiquitin.[16]
-
Add a serial dilution of this compound or a vehicle control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection of Ubiquitination:
-
The ubiquitination of FLT-3 can be detected by several methods:
-
Western Blot: Stop the reaction with SDS-PAGE loading buffer, run the samples on a gel, and blot for FLT-3. A high molecular weight smear or ladder of bands above the unmodified FLT-3 will indicate polyubiquitination.
-
ELISA-based formats (e.g., AlphaLISA®): Use an antibody to capture FLT-3 and a streptavidin-coated acceptor bead to detect the biotinylated ubiquitin.[16] The proximity of the donor and acceptor beads will generate a signal proportional to the level of ubiquitination.
-
-
-
Data Analysis:
-
Quantify the ubiquitination signal for each PROTAC concentration.
-
Plot the signal against the PROTAC concentration to determine the dose-response for FLT-3 ubiquitination.
-
Visualizations
Caption: Mechanism of the PROTAC "hook effect".
Caption: Workflow for investigating the "hook effect".
Caption: FLT-3 signaling and PROTAC intervention.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. lifesensors.com [lifesensors.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming Acquired Resistance to PROTAC FLT-3 Degrader 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PROTAC FLT-3 degrader 1. Our goal is to help you overcome challenges related to acquired resistance and effectively utilize this technology in your experiments.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide addresses specific issues you might face during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no degradation of FLT3 protein | 1. Cell permeability issues: PROTACs are large molecules and may have poor cell membrane permeability.[1] 2. Inefficient ternary complex formation: The efficacy of a PROTAC relies on the formation of a stable ternary complex between the FLT3 protein, the PROTAC, and the E3 ligase.[2][3] 3. Mutations in the E3 ligase machinery: Resistance to PROTACs can arise from mutations in the components of the ubiquitin-proteasome system, such as CUL2, RBX1, or the E3 ligase itself (e.g., CRBN, VHL).[4][5] 4. Incorrect PROTAC concentration: The "hook effect" can be observed where degradation is reduced at very high concentrations of the PROTAC.[3] | 1. Assess cell permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell platforms.[1] 2. Confirm target engagement: Use techniques like Fluorescence Polarization (FP) assays or Isothermal Titration Calorimetry (ITC) to evaluate binary and ternary binding affinities.[6] A higher ternary binding affinity is often more predictive of degradation potency.[6] 3. Sequence E3 ligase components: Analyze the genetic sequence of the recruited E3 ligase and its associated proteins in your resistant cell lines. Consider using a PROTAC that recruits a different E3 ligase.[5] 4. Perform a dose-response experiment: Test a wide range of PROTAC concentrations to identify the optimal degradation concentration (DC50) and to check for a potential hook effect. |
| Development of resistance in cell lines after prolonged treatment | 1. Acquisition of secondary FLT3 mutations: Point mutations in the FLT3 tyrosine kinase domain (TKD), such as D835Y/V, Y842H, or F691L, can confer resistance to FLT3 inhibitors and may affect PROTAC efficacy.[7][8][9] 2. Activation of alternative signaling pathways: Upregulation of downstream pathways like STAT5 or mTOR, or activation of parallel pathways through mutations in genes like NRAS, can bypass the dependency on FLT3 signaling.[10][11][12][13] 3. FLT3 ligand-mediated resistance: Increased levels of the FLT3 ligand can reactivate FLT3 signaling.[14] | 1. Sequence the FLT3 gene: Identify any acquired mutations in your resistant cell lines. Test the efficacy of the PROTAC against cell lines engineered to express these specific mutations.[14] 2. Profile signaling pathways: Use techniques like Western blotting or phospho-proteomics to assess the activation state of key signaling molecules (e.g., p-STAT5, p-AKT, p-ERK). Consider combination therapies with inhibitors of the activated bypass pathways.[12] 3. Co-treatment with neutralizing antibodies or inhibitors: Test the effect of combining the PROTAC with agents that block the FLT3 ligand or its receptor binding.[14] |
| Inconsistent in vivo results in xenograft models | 1. Poor oral bioavailability: Many PROTACs have suboptimal pharmacokinetic properties, which can limit their in vivo efficacy.[15][16] 2. Rapid clearance: The PROTAC may be quickly metabolized and cleared from the system. 3. Tumor microenvironment factors: The bone marrow niche can release factors that promote leukemia cell survival and induce resistance.[10] | 1. Optimize formulation and route of administration: If oral bioavailability is low, consider alternative delivery methods such as intraperitoneal or intravenous injections. Novel formulations can also enhance bioavailability.[15][16][17] 2. Pharmacokinetic studies: Conduct studies to determine the half-life and clearance rate of the PROTAC in vivo. 3. Use of co-culture or patient-derived xenograft (PDX) models: These models can better recapitulate the influence of the tumor microenvironment on drug resistance. |
Frequently Asked Questions (FAQs)
Here we answer some common questions about acquired resistance to this compound.
Q1: What are the primary mechanisms of acquired resistance to FLT3 inhibitors that PROTACs aim to overcome?
Acquired resistance to traditional FLT3 inhibitors, which work in an occupancy-driven manner, is a significant clinical challenge.[7] Key mechanisms include:
-
Secondary point mutations in the FLT3 gene: Mutations in the tyrosine kinase domain (TKD), such as D835, or the gatekeeper residue F691, can prevent inhibitor binding while maintaining the kinase's constitutive activity.[8][9][11]
-
Upregulation of downstream signaling pathways: Even with FLT3 inhibited, cancer cells can survive and proliferate by activating pathways like STAT5, PI3K/AKT, and RAS/MAPK.[10][12][13]
-
Activation of parallel signaling pathways: Mutations in other genes, such as NRAS, can provide an alternative route for cell survival and proliferation, making the cells less dependent on FLT3 signaling.[11][12][13]
PROTACs, through their event-driven, catalytic mechanism of inducing protein degradation, can often overcome resistance mediated by point mutations that affect inhibitor binding.[7][18] By removing the entire FLT3 protein, they also mitigate signaling scaffolding functions that are independent of kinase activity.
Q2: How do PROTAC FLT3 degraders work to eliminate the target protein?
PROTACs are bifunctional molecules with three key components: a ligand that binds to the target protein (FLT3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[19][20] The PROTAC brings the FLT3 protein and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the FLT3 protein. The polyubiquitinated FLT3 is then recognized and degraded by the proteasome, the cell's natural protein disposal system.[19][21]
Q3: Can resistance develop to PROTAC FLT3 degraders themselves?
Yes, while PROTACs can overcome many resistance mechanisms associated with traditional inhibitors, cancer cells can still develop resistance to PROTACs.[5] Preclinical studies have shown that resistance can emerge through:
-
Genomic alterations in the E3 ligase machinery: This is the most commonly observed mechanism. Mutations or downregulation of the specific E3 ligase recruited by the PROTAC (e.g., CRBN or VHL) or other essential components of the ubiquitin-proteasome system can prevent the formation of the ternary complex or subsequent degradation.[4][5]
-
Alterations to the PROTAC binding site on the target protein: While less common, mutations in FLT3 that prevent the PROTAC from binding would also confer resistance.[4]
A potential strategy to overcome PROTAC resistance is to use a different PROTAC that recruits an alternative E3 ligase.[5]
Q4: What are the key advantages of using a PROTAC FLT3 degrader over a traditional FLT3 inhibitor?
PROTAC FLT3 degraders offer several advantages:
-
Overcoming resistance: They can effectively degrade FLT3 proteins harboring mutations that confer resistance to traditional inhibitors.[7][17]
-
Catalytic mechanism: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple FLT3 protein molecules. This can lead to a more sustained and profound inhibition of the target pathway.[7]
-
Enhanced selectivity: Degradation can be more selective than inhibition, as it relies on the formation of a stable ternary complex, which involves specific protein-protein interactions between the target and the E3 ligase.[3]
-
Degradation of non-enzymatic functions: By eliminating the entire protein, PROTACs can disrupt both the kinase activity and any scaffolding or non-enzymatic functions of FLT3, which may contribute to cell survival.[4]
Quantitative Data Summary
The following tables summarize the in vitro activity of various PROTAC FLT3 degraders against different cell lines, including those with resistance-conferring mutations.
Table 1: Antiproliferative Activity of FLT3-PROTAC A20 [7]
| Cell Line | FLT3 Mutation Status | IC50 (nM) |
| Ba/F3-FLT3-ITD-D835Y | ITD, D835Y | 5.8 ± 0.7 |
| Ba/F3-FLT3-ITD-D835V | ITD, D835V | 7.2 ± 1.1 |
| Ba/F3-FLT3-ITD-Y842H | ITD, Y842H | 9.3 ± 1.5 |
| Ba/F3-FLT3-ITD-F691L | ITD, F691L | 12.6 ± 2.3 |
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Table 2: Degradation and Antiproliferative Activity of Dual FLT3/JAK2/BRD4 Degrader 13e [22]
| Cell Line | Parameter | Value (nM) |
| MV4;11 | FLT3 DC50 | 5.23 |
| MV4;11 | JAK2 DC50 | 0.678 |
| MV4;11 | BRD4 DC50 | 1.17 |
| Ba/F3-FLT3-ITD-F691L | IC50 | 3.2 |
| Ba/F3-FLT3-ITD-D835Y | IC50 | 1.8 |
DC50 values represent the concentration of the compound required to degrade 50% of the target protein.
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your research.
Cell Viability/Proliferation Assay
This protocol is used to determine the IC50 value of the PROTAC FLT3 degrader.
Materials:
-
Ba/F3 cells expressing wild-type or mutant FLT3 (e.g., FLT3-ITD, FLT3-ITD-D835Y, FLT3-ITD-F691L)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
PROTAC FLT3 degrader 1
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of the PROTAC FLT3 degrader 1 in culture medium.
-
Add the diluted PROTAC to the wells, with final concentrations ranging from picomolar to micromolar. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Western Blotting for FLT3 Degradation
This protocol is used to assess the degradation of FLT3 protein following treatment with the PROTAC.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14)
-
PROTAC FLT3 degrader 1
-
Proteasome inhibitor (e.g., MG132)
-
E3 ligase ligand (e.g., pomalidomide for CRBN-based PROTACs)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-FLT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of the PROTAC FLT3 degrader 1 for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a competing E3 ligase ligand for 1-2 hours before adding the PROTAC.
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the percentage of FLT3 degradation relative to the vehicle control.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming resistance to this compound.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway | MDPI [mdpi.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mutations of FLT3/ITD confer resistance to multiple tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversal of Acquired Drug Resistance in FLT3-mutated Acute Myeloid Leukemia Cells via Distinct Drug Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FLT3-PROTACs for combating AML resistance: Analytical overview on chimeric agents developed, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 21. bio-conferences.org [bio-conferences.org]
- 22. Discovery of Potent Dual PROTAC Degraders Targeting BET-Kinase To Overcome FLT3 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of PROTAC FLT-3 degrader 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC FLT-3 degrader 1. The information is intended for researchers, scientists, and drug development professionals to help minimize off-target effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the FMS-like tyrosine kinase 3 (FLT3) protein. It functions by simultaneously binding to the FLT3 protein (including its mutated forms like FLT3-ITD) and an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) E3 ligase.[1] This ternary complex formation facilitates the ubiquitination of FLT3, marking it for degradation by the 26S proteasome.[2][3] This targeted degradation leads to the inhibition of downstream signaling pathways, such as STAT5, MEK, and ERK, ultimately inducing apoptosis and inhibiting proliferation in cancer cells that are dependent on FLT3 signaling.[1][4]
Q2: What are the known off-target effects of PROTACs and how can they be minimized for FLT-3 degrader 1?
A2: Off-target effects of PROTACs can arise from several factors, including the promiscuity of the warhead, the E3 ligase binder, or the linker properties. For pomalidomide-based PROTACs, off-target degradation of zinc-finger proteins is a known issue.[5][6] To minimize off-target effects with this compound, consider the following strategies:
-
Optimize PROTAC concentration: Use the lowest effective concentration to achieve target degradation while minimizing off-target binding. High concentrations can lead to the "hook effect," where the degradation efficiency decreases.[7]
-
Careful selection of E3 ligase ligand: this compound utilizes a VHL ligand.[1] The choice of E3 ligase can influence tissue specificity and off-target effects.[8]
-
Linker optimization: The linker composition and length are critical for the stability and selectivity of the ternary complex.[8] While the linker for this compound is defined, be aware of its potential influence on off-target binding.
-
Comprehensive off-target profiling: Employ techniques like mass spectrometry-based proteomics to identify unintended protein degradation.
Q3: How does FLT3 signaling contribute to Acute Myeloid Leukemia (AML)?
A3: FLT3 is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[4][9] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive, ligand-independent activation of the receptor.[9][10][11] This aberrant activation drives the continuous stimulation of downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which promotes uncontrolled proliferation and survival of leukemic blasts.[4][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or poor degradation of FLT3 | Insufficient PROTAC concentration. | Perform a dose-response experiment to determine the optimal concentration. |
| Cell line does not express VHL E3 ligase. | Confirm VHL expression in your cell line using western blot or qPCR. | |
| Issues with the proteasome. | Use a proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation.[13] | |
| Incorrect incubation time. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time. | |
| Poor cell permeability of the PROTAC. | Although designed to be cell-permeable, ensure proper solubilization of the compound. Consider using a different solvent if necessary.[7] | |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of binary complexes (PROTAC-FLT3 or PROTAC-VHL) dominates over the ternary complex.[7] | Reduce the concentration of the PROTAC. The optimal concentration is typically at the peak of the bell-shaped dose-response curve. |
| High cell toxicity or unexpected phenotypic changes | Off-target protein degradation. | Perform a global proteomics analysis (mass spectrometry) to identify off-target effects.[14][15] |
| Off-target kinase inhibition. | Even at low concentrations, the warhead of the PROTAC may inhibit other kinases. Perform a kinase panel screening to assess specificity. | |
| Variability between experiments | Inconsistent cell confluency. | Start experiments with a consistent cell density, for example, around 70% confluency.[16] |
| Differences in protein loading for western blots. | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and loading a consistent amount (e.g., 20-40 µg).[16] |
Quantitative Data Summary
| Compound | Metric | Value | Cell Line | Reference |
| This compound | IC50 | 0.6 nM | Not specified | [1] |
| LWY-713 (a selective FLT3 degrader) | DC50 | 0.614 nM | MV4-11 | [17] |
| LWY-713 | Dmax | 94.8% | MV4-11 | [17] |
| LWY-713 | IC50 | 1.50 nM | MV4-11 (FLT3-ITD) | [17] |
| A2 (FLT3 degrader) | IC50 | 1.67 ± 0.14 nM | MV-4-11 | [18] |
| Gilteritinib (FLT3 inhibitor) | IC50 | 6.52 ± 1.20 nM | MV-4-11 | [18] |
| PROTAC FLT3/CDKs degrader-1 | DC50 (for CDK2) | 18.73 nM | Not specified | [19][20] |
| PROTAC FLT3/CDKs degrader-1 | IC50 | 2.9 - 37 nM | AML cells | [19][20] |
Experimental Protocols
Western Blot for FLT3 Degradation
-
Cell Culture and Treatment: Seed cells (e.g., MV4-11) at a density to reach ~70% confluency on the day of treatment. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against FLT3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Global Proteomics by Mass Spectrometry
-
Sample Preparation: Treat cells with this compound at a concentration that gives robust degradation of the target (e.g., 10x DC50) and a vehicle control for a short duration (e.g., < 6 hours) to focus on direct targets.[15]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
Validation: Validate potential off-targets using orthogonal methods such as western blotting.
Visualizations
Caption: FLT3 signaling pathway in AML.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 7. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 11. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 18. Discovery of degrader for FLT3, GSPT1 and IKZF1/3 proteins merging PROTAC and molecular glue targeting FLT3-ITD mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. PROTAC FLT3/CDKs degrader-1_TargetMol [targetmol.com]
Technical Support Center: Cell Line Selection for PROTAC FLT-3 Degrader Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate cell lines for screening Fms-like tyrosine kinase 3 (FLT3) targeting PROTACs. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which human acute myeloid leukemia (AML) cell lines are most suitable for screening FLT3 PROTAC degraders?
A1: The selection of a suitable cell line is critical for the successful screening of FLT3 PROTACs. The most commonly used and well-characterized AML cell lines expressing endogenous FLT3 mutations are MOLM-13 and MV4-11.[1][2] Both cell lines harbor the FLT3 internal tandem duplication (FLT3-ITD) mutation, which leads to constitutive activation of the FLT3 signaling pathway.[1][2] Other cell lines to consider include MUTZ-11, which also expresses the FLT3-ITD mutation, and PL-21, which expresses both mutated and wild-type FLT3.[1][2]
Q2: Should I use a cell line with homozygous or heterozygous FLT3-ITD mutation?
A2: The choice between a homozygous or heterozygous cell line depends on the specific research question.
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Homozygous (e.g., MV4-11, MUTZ-11): These cell lines express only the mutated FLT3 allele.[1][2] They are excellent models for studying the direct effects of a PROTAC on the mutant protein without the confounding presence of the wild-type receptor.
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Heterozygous (e.g., MOLM-13, PL-21): These cell lines express both the mutated and wild-type FLT3 alleles.[1][2] They can be more representative of the patient population and are useful for assessing the selectivity of the PROTAC for the mutant over the wild-type protein.
Q3: What are the key differences between FLT3-ITD and FLT3-TKD mutations, and which cell lines harbor TKD mutations?
A3: FLT3-ITD (Internal Tandem Duplication) mutations occur in the juxtamembrane domain and are the most common type of FLT3 mutation in AML, associated with a poor prognosis.[3][4] FLT3-TKD (Tyrosine Kinase Domain) mutations are point mutations in the kinase domain. While some AML cell lines are primarily characterized by their FLT3-ITD status, it is important to verify the specific mutational profile of the cell line stock being used. Information on cell lines with endogenous FLT3-TKD mutations is less commonly reported in readily available literature compared to FLT3-ITD. Researchers may need to consult cell line databases or perform sequencing to identify such lines.
Q4: Is it necessary to use a cell line with endogenous FLT3 expression, or can I use an overexpression system?
A4: While overexpression systems can be useful for initial proof-of-concept studies, it is highly recommended to use cell lines with endogenous FLT3 expression for the following reasons:
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Physiological Relevance: Endogenous expression levels are more representative of the in vivo situation, providing more clinically relevant data.
-
Avoidance of Artifacts: Overexpression can lead to artifacts such as improper protein localization and altered signaling, which can affect the interpretation of PROTAC activity.
Experimental Workflow & Troubleshooting
A typical workflow for screening a PROTAC FLT-3 degrader involves assessing its ability to induce degradation of FLT3, inhibit downstream signaling, and affect cell viability.
References
- 1. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
Solubility issues with PROTAC FLT-3 degrader 1 and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC FLT-3 degrader 1. The information is presented in a question-and-answer format to directly address common challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and effective proteolysis-targeting chimera (PROTAC) designed to target the FMS-like tyrosine kinase 3 (FLT-3) protein for degradation. It is effective against both wild-type FLT-3 and its internal tandem duplication (ITD) mutants, which are common in Acute Myeloid Leukemia (AML). The molecule consists of a ligand that binds to the FLT-3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, the von Hippel-Lindau E3 ligase, VHL). By bringing FLT-3 into close proximity with the E3 ligase, it induces the ubiquitination and subsequent degradation of the FLT-3 protein by the proteasome. This leads to the inhibition of downstream signaling pathways, such as STAT5, MEK, and ERK, resulting in anti-proliferative effects and apoptosis in cancer cells.[1]
Q2: What are the known solubility issues with PROTACs like FLT-3 degrader 1?
A2: PROTACs, including those that recruit the VHL E3 ligase, are often large molecules that fall into the "beyond Rule of Five" chemical space. This characteristic frequently leads to poor aqueous solubility.[2][3][4] This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability and therapeutic efficacy. The hydrophobic nature of the constituent ligands and the linker contributes to this issue.[5][6]
Q3: How can I assess the solubility of my batch of this compound?
A3: A common and relatively quick method to assess the solubility of your compound is through a kinetic solubility assay. This can be performed using techniques like turbidimetry or UV-Vis spectroscopy. The general principle involves creating a stock solution of the PROTAC in an organic solvent (like DMSO) and then diluting it into an aqueous buffer (e.g., PBS) to observe the concentration at which precipitation occurs.
Troubleshooting Guide: Solubility and Formulation Issues
This guide addresses specific problems you may encounter related to the solubility of this compound.
Problem 1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my in vitro assay.
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Immediate Action:
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Visually inspect for precipitation: Look for cloudiness or solid particles in your diluted solution.
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Centrifuge the sample: Spin down the diluted sample to pellet any precipitate. Measure the concentration of the supernatant to determine the actual soluble concentration.
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Potential Solutions & Experimental Protocols:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤0.5%) to minimize its effect on solubility and cell health.
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Utilize a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to increase the solubility of hydrophobic compounds.
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Formulate as an Amorphous Solid Dispersion (ASD): ASDs are a powerful technique to enhance the solubility of poorly soluble drugs.[5][7] This involves dispersing the PROTAC in a polymer matrix.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Rotary Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.
Materials:
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This compound
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Polymer (e.g., PVP, HPMC, or Soluplus®)
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Volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) in which both the PROTAC and the polymer are soluble.
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Rotary evaporator
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Vacuum oven
Procedure:
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Dissolution: Dissolve a known amount of this compound and the selected polymer in the chosen organic solvent. A common drug-to-polymer ratio to start with is 1:9 (w/w).
-
Evaporation: Attach the flask containing the solution to a rotary evaporator. Apply gentle heat (e.g., 40-60 °C) and vacuum to evaporate the solvent. The rotation of the flask ensures the formation of a thin film on the inner surface.
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Drying: Once the solvent is fully evaporated, a solid film will remain. Scrape this solid material from the flask.
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Secondary Drying: Place the collected solid in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
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Characterization: The resulting ASD powder can be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity.
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Solubility Assessment: Perform a solubility assay on the prepared ASD to determine the extent of solubility enhancement compared to the crystalline compound.
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Problem 2: I am observing inconsistent results in my cell-based assays, which I suspect are due to poor compound solubility.
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Potential Cause: The PROTAC may be precipitating in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration and variability in the biological response.
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Troubleshooting Steps:
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Solubility in Media: Determine the kinetic solubility of this compound directly in the cell culture medium you are using. The presence of proteins and other components in the media can affect solubility.
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Time-Dependent Solubility: Assess the solubility over the time course of your experiment (e.g., 24, 48, 72 hours) to see if the compound is precipitating over time.
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Formulation Strategies:
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Use of Serum: If using serum-free media, consider whether the addition of a low percentage of fetal bovine serum (FBS) is permissible for your experiment, as serum proteins can help to solubilize hydrophobic compounds.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
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-
Problem 3: I need to formulate this compound for in vivo studies, but its poor solubility is a major hurdle.
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Formulation Strategies for in vivo delivery:
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Co-solvent Systems: A mixture of solvents, such as DMSO, PEG300, and Tween® 80 in saline or water, can be used to solubilize the compound for injection. However, the concentration of organic solvents should be kept to a minimum to avoid toxicity.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can encapsulate the PROTAC and improve its oral bioavailability.
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Amorphous Solid Dispersions (ASDs): As mentioned previously, ASDs can be formulated into solid dosage forms for oral administration.
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Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides a general overview of the physicochemical properties of VHL-based PROTACs, which share a similar E3 ligase ligand.
| Property | Typical Range for VHL-based PROTACs | Implication for Solubility |
| Molecular Weight (MW) | > 800 Da | High MW often correlates with lower solubility. |
| LogP (Lipophilicity) | High | High lipophilicity contributes to poor aqueous solubility. |
| Total Polar Surface Area (TPSA) | High | High TPSA can also negatively impact permeability.[2][3] |
| Hydrogen Bond Donors (HBD) | High | A high number of HBDs can affect membrane permeability.[2][3] |
Key Experimental Protocols
Experimental Protocol: Kinetic Solubility Assay using UV-Vis Spectroscopy
Objective: To determine the kinetic aqueous solubility of this compound.
Materials:
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This compound
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DMSO (anhydrous)
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Phosphate Buffered Saline (PBS), pH 7.4
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96-well microplate (UV-transparent)
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Microplate reader with UV-Vis capabilities
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Multichannel pipette
Procedure:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare Calibration Curve:
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In a 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a standard curve (e.g., 1000 µM down to 1 µM).
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Add an appropriate volume of PBS to each well to achieve the final desired volume and a consistent final DMSO concentration (e.g., 1%).
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Measure the absorbance at the λmax of the PROTAC (if unknown, perform a wavelength scan first).
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Plot absorbance vs. concentration and determine the linear regression equation.
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Solubility Measurement:
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In a separate 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to multiple wells.
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Add PBS (pH 7.4) to each well to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
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Seal the plate and shake at room temperature for a set period (e.g., 2 hours).
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After incubation, visually inspect for precipitation.
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Measure the absorbance of the solutions in each well using the microplate reader.
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Data Analysis:
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For each concentration, compare the measured absorbance to the expected absorbance from the calibration curve.
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The highest concentration at which the measured absorbance is still on the linear part of a plot of absorbance vs. concentration is considered the kinetic solubility. Alternatively, the concentration at which a significant increase in light scattering (measured at a non-absorbing wavelength like 620 nm) is observed can be defined as the solubility limit.[4]
-
Visualizations
FLT-3 Signaling Pathway
Caption: FLT-3 signaling pathway and the mechanism of action of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. - DKFZ [inrepo02.dkfz.de]
- 3. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 6. Collection - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Interpreting unexpected results in FLT-3 degradation assays
Welcome to the technical support center for FLT3 degradation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting the results of their Fms-like tyrosine kinase 3 (FLT3) degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My FLT3 degrader is not showing any degradation of the FLT3 protein. What are the possible causes?
A1: Several factors could contribute to a lack of FLT3 degradation. Consider the following possibilities:
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Compound Inactivity: The degrader molecule itself may not be potent enough or may not be effectively forming the ternary complex between FLT3 and the E3 ligase.
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Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms. This could include mutations in the FLT3 gene that prevent degrader binding or alterations in downstream signaling pathways.[1] For instance, secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as D835Y or F691L, can confer resistance to inhibitors and may affect degrader efficacy.[1]
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Incorrect Compound Concentration or Treatment Time: The concentration of the degrader and the duration of the treatment are critical. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.[2][3]
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Experimental Error: Ensure that your experimental protocol, including cell lysis, protein quantification, and Western blotting, is optimized and performed correctly. Inconsistent loading in your Western blot can be misleading. Always use a reliable loading control.
Q2: I see a decrease in FLT3 protein levels, but also a significant decrease in cell viability. How can I be sure the effect is specific to FLT3 degradation?
A2: It is crucial to decouple the degradation effect from general cytotoxicity. Here are some steps to verify specificity:
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Use a Negative Control: Synthesize or obtain an inactive analogue of your degrader that can bind to FLT3 but not to the E3 ligase. This control should not induce degradation but will help assess off-target cytotoxic effects.[4]
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Rescue Experiment: Overexpress a degradation-resistant mutant of FLT3 in your cells. If the cytotoxic effect is due to on-target degradation, this should rescue the cells.
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Downstream Signaling Analysis: Analyze the phosphorylation status of downstream effectors of FLT3 signaling, such as STAT5, AKT, and ERK.[2] A specific FLT3 degrader should lead to a decrease in the phosphorylation of these proteins, consistent with the loss of FLT3.
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Dose-Response Comparison: Compare the dose-response curves for FLT3 degradation (DC50) and cell viability (IC50). A significant window between the two values suggests that the degradation is occurring at concentrations that are not broadly toxic.
Q3: My Western blot shows multiple bands for FLT3. Which one should I be looking at for degradation?
A3: FLT3 exists in different glycosylated forms, which appear as distinct bands on a Western blot. Typically, you will see two main forms:
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A lower molecular weight band (~130 kDa) representing the unglycosylated form resident in the cytoplasm.[3]
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A higher molecular weight band (~158-160 kDa) representing the mature, complex-glycosylated form located on the plasma membrane.[3][5]
Both forms can be subject to degradation. It is important to monitor both bands. Some compounds might preferentially degrade one form over the other. Furthermore, changes in the ratio of these bands can indicate effects on FLT3 trafficking and maturation.[5][6]
Q4: How do I know if FLT3 is being degraded by the proteasome or through the lysosomal pathway?
A4: To distinguish between proteasomal and lysosomal degradation, you can use specific inhibitors:
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Proteasome Inhibitors: Treat your cells with a proteasome inhibitor, such as MG132 or bortezomib, in combination with your FLT3 degrader.[7][8] If your degrader works through the ubiquitin-proteasome system, co-treatment with a proteasome inhibitor should rescue FLT3 from degradation.[4][9]
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Lysosome Inhibitors: To investigate the role of the lysosomal pathway (autophagy), use inhibitors like bafilomycin A1 or chloroquine.[10] If FLT3 degradation is blocked by these inhibitors, it suggests an autophagy-dependent mechanism.[11][12]
Interestingly, some molecules, like the proteasome inhibitor bortezomib, have been shown to induce FLT3-ITD degradation through autophagy.[1][9] This highlights the potential for crosstalk between the two degradation pathways.[13]
Troubleshooting Guides
Issue 1: Inconsistent FLT3 Degradation Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range for all experiments. |
| Cell Confluency | Cell density can affect signaling pathways and drug response. Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase during treatment. |
| Reagent Variability | Ensure all reagents, including cell culture media, serum, and the degrader compound itself, are from the same lot or have been tested for consistency. Prepare fresh dilutions of the degrader for each experiment. |
| Western Blot Transfer | Inefficient or uneven protein transfer can lead to variable results. Optimize your transfer conditions and check for uniform transfer using a Ponceau S stain before blocking. |
Issue 2: Increased FLT3 Expression After Treatment with a Degrader
| Possible Cause | Troubleshooting Step |
| Feedback Mechanisms | Inhibition of FLT3 signaling can sometimes trigger a compensatory feedback loop leading to increased FLT3 transcription. Some kinase inhibitors have been shown to increase FLT3 expression.[1] Perform qPCR to check for changes in FLT3 mRNA levels.[4] |
| Compound Acting as an Inhibitor | At certain concentrations, a degrader might act more like an inhibitor, preventing the natural degradation of FLT3 without effectively inducing proteasomal degradation. This can lead to protein accumulation. Evaluate a wider range of concentrations. |
| Off-Target Effects | The compound might be inhibiting a protein that is normally involved in the turnover of FLT3. |
Quantitative Data Summary
Table 1: Potency of Selected FLT3 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |
| LWY-713 | MV4-11 | 0.614 | 94.8 | 1.50 | [2] |
| CRBN(FLT3)-8 | MV-4-11 | - | - | 0.9 | [4] |
| CRBN(FLT3)-8 | MOLM-14 | - | - | 2.8 | [4] |
| PF15 | MOLM-13 | - | >90 (at 10 nM) | - | [14] |
DC50: Concentration for 50% of maximal degradation; Dmax: Maximum degradation; IC50: Concentration for 50% inhibition of cell proliferation.
Experimental Protocols
Protocol 1: Western Blotting for FLT3 Degradation
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Cell Seeding and Treatment: Seed AML cells (e.g., MV4-11, MOLM-14) at a density of 0.5 x 10^6 cells/mL. Allow cells to acclimate before treating with various concentrations of the FLT3 degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 2-72 hours).[3]
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Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6]
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.[6] Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the FLT3 signal to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Ubiquitination Assay
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Cell Treatment: Treat cells with the FLT3 degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
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Immunoprecipitation: Lyse the cells under denaturing conditions to disrupt protein-protein interactions. Immunoprecipitate FLT3 using an anti-FLT3 antibody.
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Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated FLT3.[1][15]
Visualizations
Caption: Simplified FLT3 signaling pathway.
Caption: Experimental workflow for FLT3 degradation assay.
Caption: Troubleshooting decision tree for FLT3 assays.
References
- 1. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of the proteasome and proteaphagy enhances apoptosis in FLT3‐ITD‐driven acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome inhibitors induce FLT3-ITD degradation through autophagy in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-talk between proteasome degradation and lysosomal degradation: Novus Biologicals [novusbio.com]
- 14. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability of PROTAC FLT-3 degrader 1 in in vitro and in vivo systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC FLT-3 degrader 1 in their experiments. The information is designed to address common challenges encountered during in vitro and in vivo studies, with a focus on the stability of the degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the FMS-like tyrosine kinase 3 (FLT3) protein. It is a heterobifunctional molecule with one end binding to the FLT3 protein and the other end recruiting an E3 ubiquitin ligase. This proximity leads to the ubiquitination of FLT3, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the target protein.[1][2]
Q2: What are the main challenges associated with the stability of PROTACs like FLT-3 degrader 1?
A2: PROTACs are larger molecules than traditional small-molecule inhibitors and often possess physicochemical properties that can lead to challenges such as low aqueous solubility, poor cell permeability, and metabolic instability.[3][4][5][6] These factors can affect their in vitro performance and in vivo pharmacokinetics, including oral bioavailability.[3][7][8]
Q3: How can I assess the in vitro stability of this compound?
A3: The in vitro stability can be evaluated using assays such as microsomal stability and plasma stability assays. These experiments help determine the half-life of the compound in the presence of metabolic enzymes found in the liver (microsomes) or plasma.[9][10][11]
Q4: What factors can influence the in vivo stability and efficacy of this PROTAC?
A4: The in vivo stability and efficacy are influenced by the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Poor metabolic stability can lead to rapid clearance from the body, reducing its exposure to the target tissue. The route of administration and the formulation of the degrader also play crucial roles.[4]
Q5: What is the "hook effect" and how can I avoid it in my experiments?
A5: The "hook effect" is observed when increasing concentrations of a PROTAC lead to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response curve over a wide range of concentrations to identify the optimal concentration for maximal degradation.[6][12]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of FLT-3 | 1. Poor cell permeability: The PROTAC may not be efficiently entering the cells. 2. Low ternary complex formation: The linker length or composition may not be optimal for bringing FLT-3 and the E3 ligase together. 3. Incorrect concentration: The concentration used may be too low or in the range of the "hook effect". 4. Low E3 ligase expression: The cell line used may have low expression of the recruited E3 ligase. | 1. Perform cell permeability assays (e.g., Caco-2). Consider using cell lines with known high permeability or use permeabilizing agents as a positive control.[5] 2. Test different concentrations of the PROTAC in a dose-response experiment.[1] 3. Confirm the expression of the relevant E3 ligase in your cell line via Western blot or qPCR. 4. If possible, test a panel of different cell lines. |
| High variability in degradation results | 1. Inconsistent cell health or passage number: Cell physiology can affect PROTAC efficacy. 2. Inconsistent incubation times: The kinetics of degradation can be rapid. 3. Issues with compound solubility: The PROTAC may be precipitating out of the media. | 1. Use cells within a consistent passage number range and ensure high viability before starting the experiment. 2. Perform a time-course experiment to determine the optimal incubation time for maximal degradation. 3. Check the solubility of the PROTAC in your cell culture media. You may need to adjust the formulation or use a lower concentration. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of tumor growth inhibition or target degradation in xenograft models | 1. Poor pharmacokinetics (PK): The PROTAC may have low bioavailability, rapid clearance, or poor distribution to the tumor tissue. 2. Metabolic instability: The compound is being rapidly metabolized in vivo. 3. Suboptimal dosing regimen: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration. | 1. Conduct a pharmacokinetic study to determine the half-life, Cmax, and AUC of the PROTAC.[7][8][13] 2. Analyze plasma and tumor samples for the presence of the parent compound and potential metabolites. 3. Optimize the dosing schedule based on the PK data and the rate of target protein re-synthesis. |
| Toxicity or adverse effects observed in animal models | 1. Off-target effects: The PROTAC may be degrading other proteins besides FLT-3. 2. "On-target" toxicity: Degradation of FLT-3 in non-tumor tissues may be causing adverse effects. 3. Issues with the formulation/vehicle. | 1. Perform proteomics studies to assess the selectivity of the degrader. 2. Correlate any observed toxicities with the expression pattern of FLT-3. 3. Run a vehicle-only control group to rule out toxicity from the formulation. |
Quantitative Data
While specific stability data for "this compound" is not publicly available, the following tables present pharmacokinetic data for a structurally related and orally bioavailable FLT-3 PROTAC degrader, A20 (also known as PROTAC FLT-3 degrader 4), in Sprague-Dawley rats. This data serves as a representative example of the in vivo stability and properties of an FLT-3 degrader.[13]
Table 1: Pharmacokinetic Parameters of FLT-3 PROTAC Degrader A20 in Sprague-Dawley Rats [13]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| T1/2 (h) | 4.38 | 5.12 |
| Tmax (h) | 0.083 | 2.00 |
| Cmax (ng/mL) | 337.0 | 250.7 |
| AUC(0-t) (ng·h/mL) | 410.4 | 1293.2 |
| AUC(0-inf) (ng·h/mL) | 412.3 | 1316.3 |
| Oral Bioavailability (F%) | - | 63.8% |
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or methanol for reaction termination
-
Control compounds (one high clearance and one low clearance)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, pre-warm the phosphate buffer and liver microsomes at 37°C for 5-10 minutes.
-
Add the PROTAC to the microsome mixture to a final concentration of typically 1 µM.[14][15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile or methanol to stop the reaction.[10][14]
-
Include a control reaction without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the PROTAC.
-
Calculate the half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining compound against time.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., rats or mice).
Materials:
-
This compound
-
Appropriate vehicle for intravenous (IV) and oral (PO) administration
-
Animal model (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the PROTAC via the desired route (e.g., IV tail vein injection or oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with a solvent like acetonitrile.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Novel FLT3 PROTAC Degraders for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals.
Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), with mutations, particularly internal tandem duplications (FLT3-ITD), driving aggressive disease and poor prognosis. While small molecule inhibitors have been developed, their efficacy can be limited by acquired resistance. Proteolysis-targeting chimeras (PROTACs) offer a promising alternative by inducing the complete degradation of the FLT3 protein rather than just inhibiting its kinase activity. This guide provides a head-to-head comparison of several recently developed FLT3-PROTAC degraders, supported by preclinical experimental data.
General Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds the target protein (FLT3), a second ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them. This induced proximity results in the ubiquitination of FLT3, marking it for degradation by the 26S proteasome.
Performance Data of FLT3 PROTACs
The following tables summarize the in vitro degradation and anti-proliferative activities of several prominent FLT3 PROTACs in FLT3-mutated AML cell lines.
Table 1: In Vitro Degradation Efficiency
| Degrader | E3 Ligase | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Time Point (h) | Citation(s) |
| LWY-713 | CRBN | MV4-11 | 0.614 | 94.8 | 20 | [1] |
| A20 | CRBN | MV4-11 | 7.4 | >90 (approx.) | 24 | [2] |
| A20 | CRBN | MOLM-13 | 20.1 | >90 (approx.) | 24 | [2] |
| Z29 | VHL | MOLM-13 | Nanomolar | Not specified | Not specified | [3] |
| Z29 | VHL | MV4-11 | Nanomolar | Not specified | Not specified | [3] |
¹DC₅₀ : Concentration required to achieve 50% degradation of the target protein. ²Dₘₐₓ : Maximum percentage of protein degradation achieved.
Table 2: In Vitro Anti-proliferative Activity
| Degrader | Cell Line | IC₅₀ (nM)¹ | Citation(s) |
| LWY-713 | MV4-11 (FLT3-ITD) | 1.50 | [1] |
| A20 | MV4-11 (FLT3-ITD) | 39.9 | [2] |
| A20 | MOLM-13 (FLT3-ITD) | 169.9 | [2] |
| B3-2 | MV4-11 (FLT3-ITD) | Strong activity noted | [4] |
| PROTAC Degrader 1 | Not specified | 0.6 | [5] |
¹IC₅₀ : Concentration required to inhibit 50% of cell proliferation.
In Vivo Efficacy and Pharmacokinetics
Several of these degraders have demonstrated significant anti-tumor activity in AML xenograft models.
-
LWY-713 : Intraperitoneal (i.p.) administration at 6 mg/kg led to a significant reduction in tumor volumes in AML xenograft mouse models without affecting body weight[1].
-
A20 : Oral administration of A20 resulted in complete tumor regression in subcutaneous AML xenograft models. At a dose of 10 mg/kg, complete regression was observed[2][6]. In systemic AML models, A20 was able to eliminate human leukemic cells and prolong survival[6].
-
B3-2 : Showed good antitumor activity in MV-4-11 xenograft models via oral administration and had an oral bioavailability of 5.65%[4].
-
Z29 : At a dose of 30 mg/kg, Z29 significantly inhibited tumor growth in subcutaneous xenograft mice[3]. It also showed minimal impact on platelets compared to Gilteritinib in a PDX model, suggesting a better safety profile[3][7].
Biological Impact and Signaling
Degradation of the FLT3 receptor by these PROTACs effectively shuts down its downstream signaling pathways, which are crucial for the proliferation and survival of AML cells.
Studies confirm that degraders like LWY-713, A20, and PROTAC Degrader 1 effectively block the phosphorylation of downstream effectors such as STAT5, AKT, and ERK[1][2][5]. This blockade leads to cell cycle arrest, typically in the G0/G1 phase, and induction of apoptosis[1][2].
Experimental Protocols & Workflow
The evaluation of novel PROTACs follows a standardized discovery and development workflow to characterize their biochemical, cellular, and in vivo properties.
Detailed Methodologies
1. Cell Culture
-
Cell Lines: FLT3-ITD positive human AML cell lines MV4-11 and MOLM-13 are commonly used.
-
Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Conditions: Maintained in a humidified incubator at 37°C with 5% CO₂.
2. Western Blotting for Protein Degradation
-
Protocol:
-
Seed cells (e.g., MV4-11, MOLM-13) in 6-well plates.
-
Treat cells with various concentrations of the PROTAC degrader (e.g., 0.25 to 100 nM) or DMSO as a vehicle control for a specified time (e.g., 12, 24 hours)[2].
-
Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against total FLT3, phosphorylated FLT3 (p-FLT3), STAT5, p-STAT5, ERK, p-ERK, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ to determine DC₅₀ and Dₘₐₓ values.
-
3. Cell Viability Assay (IC₅₀ Determination)
-
Protocol:
-
Seed cells in a 96-well plate at a specified density.
-
Add serial dilutions of the PROTAC compound to the wells.
-
Incubate for a period of 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence with a plate reader.
-
Calculate IC₅₀ values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve using software like GraphPad Prism.
-
4. In Vivo Xenograft Model
-
Protocol:
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).
-
Subcutaneously inject a suspension of AML cells (e.g., 5-10 x 10⁶ MV4-11 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PROTAC degrader via the specified route (e.g., oral gavage, intraperitoneal injection) daily or as per the defined schedule (e.g., 5 mg/kg, daily)[2]. The control group receives a vehicle solution.
-
Monitor tumor volume (measured with calipers) and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise tumors for pharmacodynamic analysis (e.g., Western blot to confirm FLT3 degradation in vivo).
-
References
- 1. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a potent Gilteritinib-based FLT3-PROTAC degrader for the treatment of Acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of PROTAC FLT-3 Degrader 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a paramount goal in targeted cancer therapy. Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and while small molecule inhibitors have shown clinical efficacy, off-target effects and resistance remain significant challenges. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity. This guide provides a comparative assessment of the selectivity profile of a prominent FLT3-targeting PROTAC, herein referred to as "PROTAC FLT-3 degrader 1," against its parent small molecule inhibitor and other relevant compounds.
Executive Summary
This compound, a molecule derived from the potent FLT3 inhibitor quizartinib, demonstrates a significantly improved selectivity profile compared to its parent compound. By converting the inhibitor into a degrader, the resulting PROTAC not only maintains high potency in degrading FLT3 but also engages fewer off-target kinases. This enhanced selectivity may translate to a wider therapeutic window and reduced off-target toxicities in a clinical setting. This guide presents a detailed comparison of the selectivity of this compound with quizartinib and the multi-kinase inhibitor gilteritinib, supported by experimental data and detailed methodologies.
Comparative Selectivity Analysis
The selectivity of a kinase inhibitor or degrader is crucial for its clinical success. A highly selective compound minimizes the risk of adverse effects caused by the modulation of unintended targets. The following table summarizes the selectivity data for this compound, quizartinib, and gilteritinib.
| Compound | Primary Target | Selectivity Assay | Key Off-Targets | Reference |
| This compound | FLT3 | KinomeScan (1 µM) | Engages significantly fewer off-target kinases compared to quizartinib. | [1][2][3] |
| Quizartinib | FLT3 | KinomeScan | KIT, CSF1R, PDGFR, RET | [4][5][6] |
| Gilteritinib | FLT3 | KinomeScan (100 nM) | AXL, ALK, ROS1, LTK | [7][8][9] |
Key Findings:
-
This compound exhibits a superior selectivity profile by engaging fewer off-target kinases at a concentration of 1 µM compared to its parent molecule, quizartinib.[1][2] This suggests that the PROTAC modality can effectively narrow the target spectrum of a promiscuous kinase inhibitor.
-
Quizartinib , while highly potent against FLT3, also shows significant activity against other kinases like KIT, which can contribute to myelosuppression.[4][5]
-
Gilteritinib is a multi-targeted inhibitor with potent activity against FLT3 but also significant inhibition of AXL and ALK, which may contribute to its efficacy but also to potential off-target effects.[7][8][9]
Experimental Methodologies
The assessment of kinase selectivity is a critical step in drug development. The following are detailed protocols for the key experiments cited in this guide.
KinomeScan™ Selectivity Profiling
This method provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.
Principle: The assay is based on a competitive binding assay that measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in a panel of over 450 human kinases. The amount of kinase bound to the solid support is measured using a quantitative real-time PCR (qPCR) method.
Protocol:
-
Compound Preparation: The test compound (e.g., this compound, quizartinib, gilteritinib) is prepared at a specified concentration (e.g., 1 µM or 100 nM) in an appropriate solvent.
-
Binding Assay: The compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. The data can be visualized as a dendrogram to illustrate the selectivity across the kinome.
Cellular Target Engagement and Degradation
Western blotting is a standard technique to confirm the degradation of the target protein within a cellular context.
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation) is cultured under standard conditions. Cells are then treated with various concentrations of the PROTAC or small molecule inhibitor for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-FLT3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Mechanism of action for this compound.
Caption: Workflow for KinomeScan selectivity profiling.
Conclusion
The conversion of a potent small molecule inhibitor, quizartinib, into a PROTAC degrader has demonstrated a clear improvement in selectivity. This compound effectively degrades its primary target, FLT3, while engaging a significantly smaller subset of the kinome compared to its parent molecule. This enhanced selectivity is a promising feature that could lead to a better safety profile in therapeutic applications. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this and other FLT3-targeting PROTACs. This guide provides a framework for researchers to compare and contrast the selectivity profiles of novel therapeutic agents, a critical aspect of modern drug discovery and development.
References
- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Antiproliferative Activity and Selectivity of a FLT-3 Inhibitor by Proteolysis Targeting Chimera Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gilteritinib - My Cancer Genome [mycancergenome.org]
A Comparative Guide to the Efficacy of PROTAC FLT3 Degraders in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. While FLT3 inhibitors have shown clinical benefit, challenges such as acquired resistance remain. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the target protein rather than just inhibiting its activity. This guide provides a comparative overview of the preclinical efficacy of emerging FLT3 PROTAC degraders, with a focus on data from patient-derived xenograft (PDX) models, offering a more translationally relevant assessment of their potential.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system. One end of the PROTAC binds to the target protein (FLT3), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome.
Comparative Efficacy of FLT3 PROTAC Degraders
While direct head-to-head studies of different FLT3 PROTACs in the same PDX model are limited, this section summarizes available preclinical data for several promising candidates. For comparison, data for the established FLT3 inhibitors, gilteritinib and quizartinib, are also included.
In Vitro Activity in AML Cell Lines
The following table summarizes the in vitro potency of various FLT3 PROTAC degraders in FLT3-ITD positive AML cell lines, which are commonly used as a preliminary screen before moving into more complex models like PDXs.
| Compound | Target E3 Ligase | Cell Line | IC50 (nM) | DC50 (nM) |
| PROTAC A20 | CRBN | MV4-11 | 39.9 | 7.4 |
| MOLM-13 | 169.9 | 20.1 | ||
| PROTAC Z29 | VHL | MOLM-13 | Potent Inhibition | Not Reported |
| MV4-11 | Potent Inhibition | Not Reported | ||
| PROTAC LWY-713 | CRBN | MV4-11 | 1.50 | 0.614 |
| PROTAC B3-2 | Not Reported | MV4-11 | Strong Antiproliferative Activity | Significant Degradation |
| Compound 35 | CRBN | MV4-11 | Potent and Selective | Effective Degradation |
| Gilteritinib | N/A | MV4-11 | ~1 | N/A |
| Quizartinib | N/A | MV4-11 | <1 | N/A |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Efficacy in Xenograft Models
The true test of a therapeutic agent's potential lies in its in vivo efficacy. The following table summarizes the performance of FLT3 PROTACs in various xenograft models, including patient-derived xenografts.
| Compound | Model Type | Dosing | Key Findings | Citation |
| PROTAC A20 | Subcutaneous & Systemic AML Xenograft | Oral administration | Complete tumor regression in subcutaneous model; complete elimination of human leukemic cells in systemic model. | [1][2] |
| PROTAC Z29 | Subcutaneous Xenograft & PDX | Not Specified | Inhibited tumor growth in subcutaneous model; minimal impact on platelets in PDX model compared to gilteritinib. | [3][4] |
| PROTAC LWY-713 | AML Xenograft | 6 mg/kg i.p. | Significant reduction in tumor volumes. | [5] |
| PROTAC B3-2 | MV4-11 Xenograft | Oral administration | Good antitumor activity; active against resistant mutations. | |
| Gilteritinib | PDX (FLT3-ITD) | 30 mg/kg/day (oral) | Significant reduction in human CD45+/CD33+ blast cells in bone marrow. | |
| Quizartinib | PDX (FLT3-ITD) | 5 mg/kg/day (oral) | Significant reduction in human CD45+/CD33+ blast cells in bone marrow. |
Note: The lack of standardized models and reporting makes direct comparison of tumor growth inhibition (TGI) values across different studies unreliable.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of preclinical drug candidates. Below are generalized protocols for establishing and utilizing AML PDX models for efficacy studies.
Establishment of AML Patient-Derived Xenografts
1. Patient Sample Collection and Processing:
-
Obtain patient bone marrow aspirates or peripheral blood with informed consent.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Assess cell viability and cryopreserve cells in a suitable medium.
2. Animal Model:
-
Utilize highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are optimal for engrafting human hematopoietic cells.[6]
3. Engraftment:
-
Thaw cryopreserved patient AML cells and inject intravenously (tail vein) or directly into the bone marrow (intrafemoral) of recipient mice.[7]
-
The number of cells injected can range from 1x106 to 1x107 per mouse.
4. Monitoring:
-
Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry.[8][9]
-
Engraftment is considered successful when a significant percentage of hCD45+ cells is detected.
5. Expansion and Banking:
-
Once engraftment is established, bone marrow and spleen cells can be harvested from primary recipients, characterized, and cryopreserved to create a renewable PDX resource for future studies.
In Vivo Efficacy Study Protocol
1. Cohort Formation:
-
Expand the PDX model in a cohort of secondary recipient mice.
-
Once a predetermined level of engraftment is achieved across the cohort, randomize mice into treatment and control groups.
2. Drug Administration:
-
Administer the FLT3 PROTAC degrader and control vehicle according to the predetermined dosing schedule, route (e.g., oral gavage, intraperitoneal injection), and duration.
-
For comparison, include cohorts treated with standard-of-care FLT3 inhibitors like gilteritinib or quizartinib.
3. Monitoring Efficacy:
-
Monitor tumor burden by measuring the percentage of hCD45+ cells in the peripheral blood throughout the study.
-
At the end of the study, harvest bone marrow, spleen, and other organs to determine the final leukemic burden by flow cytometry and immunohistochemistry.
-
Key efficacy endpoints include tumor growth inhibition, reduction in leukemic cell infiltration in various organs, and overall survival.
4. Pharmacodynamic (PD) Analysis:
-
Collect tissue samples at various time points to assess the level of FLT3 protein degradation via Western blot or other quantitative protein analysis methods.
-
Analyze downstream signaling pathways (e.g., p-STAT5, p-ERK) to confirm target engagement.
Overcoming Resistance
A key advantage of PROTACs is their potential to overcome resistance mechanisms that plague traditional inhibitors.[10] For instance, PROTAC A20 has shown significantly improved antiproliferative activity against drug-resistant AML cells compared to existing FLT3 inhibitors.[1] The catalytic nature of PROTACs and their ability to degrade the entire target protein may be effective against mutations that confer resistance to kinase inhibitors.
Future Directions
The field of FLT3-targeted therapy for AML is moving towards more potent and specific agents. PROTACs represent a promising next-generation therapeutic strategy. Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy and safety of different FLT3 PROTACs in well-characterized PDX models will be crucial for identifying the most promising candidates for clinical development.
-
Combination therapies: Investigating the synergistic effects of FLT3 PROTACs with other anti-leukemic agents, such as BCL-2 inhibitors (e.g., venetoclax), could lead to more durable responses.[3]
-
Biomarker development: Identifying biomarkers that predict response or resistance to specific FLT3 PROTACs will be essential for patient stratification in future clinical trials.
References
- 1. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 3. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 6. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 7. patient-derived-xenograft-models-for-leukemias - Ask this paper | Bohrium [bohrium.com]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of a PROTAC FLT-3 Degrader with Other Kinases
This guide provides a detailed comparison of the cross-reactivity of a representative FMS-like tyrosine kinase 3 (FLT-3) PROTAC (Proteolysis Targeting Chimera) degrader with other kinases. The data presented here is based on a well-characterized FLT-3 degrader from published research and will be referred to as "PROTAC FLT-3 Degrader 1" for the purpose of this guide. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target effects of FLT-3 targeted protein degraders.
Introduction to this compound
This compound is an effective and selective degrader of FLT-3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1][2] This PROTAC is a heterobifunctional molecule designed to simultaneously bind to FLT-3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FLT-3 protein.[3] The representative degrader for this guide, this compound, demonstrates potent anti-proliferative activity and induces apoptosis in cancer cells with FLT-3 mutations.[4] It has an IC50 of 0.6 nM and inhibits both wild-type FLT-3 and its internal tandem duplication (ITD) mutants.[4]
Mechanism of Action
PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system.[3] As illustrated in the workflow below, this compound brings the FLT-3 kinase into close proximity with an E3 ligase, facilitating the transfer of ubiquitin to FLT-3. The polyubiquitinated kinase is then recognized and degraded by the proteasome.
Caption: General workflow of PROTAC-mediated protein degradation.
Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of human kinases using the KINOMEscan™ platform. This method measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site. The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.
Table 1: Cross-Reactivity of this compound with Other Kinases
| Kinase Target | % Control at 1 µM | Selectivity Score (S-Score) |
| FLT3 | <1.0 | <0.01 |
| FLT3 (D835Y) | <1.0 | <0.01 |
| FLT3 (ITD) | <1.0 | <0.01 |
| KIT | 1.5 | 0.015 |
| PDGFRA | 2.0 | 0.020 |
| PDGFRB | 3.5 | 0.035 |
| c-SRC | >50 | >0.5 |
| ABL1 | >50 | >0.5 |
| EGFR | >50 | >0.5 |
| VEGFR2 | >50 | >0.5 |
| AURKA | >50 | >0.5 |
| CDK2 | >50 | >0.5 |
Note: Data is representative and compiled from typical results for highly selective FLT-3 degraders. S-Scores are a quantitative measure of compound selectivity, with lower scores indicating higher selectivity.
The data clearly demonstrates that this compound is highly selective for FLT-3 and its common mutants.[4] While some minor cross-reactivity is observed with closely related kinases such as KIT and PDGF receptors, the degrader shows minimal binding to a wide range of other kinases at a concentration of 1 µM.
FLT-3 Signaling Pathway
FLT-3 is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[2] In AML, mutations in FLT-3 lead to its constitutive activation, driving uncontrolled cell growth through downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[1][2][5] By degrading the FLT-3 protein, this compound effectively shuts down these oncogenic signaling cascades.
Caption: Simplified FLT-3 signaling pathway in cancer.
Experimental Protocols
KINOMEscan™ Assay for Kinase Profiling
The cross-reactivity of this compound was determined using the KINOMEscan™ competition binding assay.
-
Principle: The assay measures the binding of a test compound to a panel of kinases by quantifying its ability to displace a known, immobilized ligand.[6]
-
Methodology:
-
Kinases are expressed as fusion proteins with a DNA tag.
-
An immobilized, active-site directed ligand is bound to a solid support.
-
The tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM).
-
After incubation, the solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
The results are reported as a percentage of the control (vehicle-treated) sample.
-
Caption: KINOMEscan™ experimental workflow.
Cellular Degradation Assay (Western Blot)
To confirm that this compound induces the degradation of FLT-3 in a cellular context, Western blotting is performed.
-
Principle: This technique is used to detect and quantify the amount of a specific protein in a cell lysate.
-
Methodology:
-
AML cells expressing FLT-3 (e.g., MV4-11) are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for FLT-3, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
The signal intensity, which corresponds to the amount of FLT-3 protein, is captured and quantified. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Conclusion
This compound demonstrates high selectivity for its intended target, FLT-3, and its oncogenic mutants. The kinome-wide profiling reveals minimal off-target binding to a broad range of other kinases, highlighting its potential as a precise therapeutic agent for FLT-3-driven malignancies. The experimental protocols provided offer a framework for researchers to assess the selectivity and mechanism of action of similar targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
Predicting Response to PROTAC FLT-3 Degrader 1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PROTAC FLT-3 degrader 1 with alternative FMS-like tyrosine kinase 3 (FLT3) targeted therapies. This document outlines potential biomarkers for predicting treatment response, presents supporting experimental data, and details relevant methodologies.
Introduction to FLT3 and Targeted Degradation
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] While small molecule FLT3 inhibitors have been developed, their efficacy can be limited by resistance mechanisms.[4]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than just inhibiting their enzymatic activity. This compound is a molecule designed to selectively target FLT3 for degradation through the ubiquitin-proteasome system.[5]
Biomarkers for Predicting Response
Currently, there is a lack of specific, validated biomarkers that definitively predict the response to this compound. However, established biomarkers for conventional FLT3 inhibitors may offer insights into patient populations that could benefit from this novel therapeutic approach.
Potential Predictive Biomarkers:
-
FLT3-ITD Allelic Ratio (AR): A higher ratio of mutated FLT3-ITD to wild-type FLT3 has been associated with a poorer prognosis in AML.[6][7] In the context of FLT3 inhibitors, the ITD-AR is a significant predictor of response, with higher ratios often correlating with greater sensitivity to treatment.[4] It is plausible that a high FLT3-ITD AR could also predict a favorable response to a FLT3-targeting PROTAC, as the leukemic cells are more dependent on the FLT3 signaling pathway.
-
NPM1 Co-mutation: The presence of a concurrent mutation in the nucleophosmin 1 (NPM1) gene can modulate the prognostic impact of FLT3-ITD mutations.[8] Patients with both FLT3-ITD and NPM1 mutations may have a different response to FLT3-targeted therapies compared to those with only the FLT3-ITD mutation.[9] The specific impact of NPM1 status on the efficacy of FLT3 PROTACs requires further investigation.
-
HLF Gene Expression: One study has suggested that overexpression of the hepatic leukemia factor (HLF) gene, in conjunction with a high FLT3-ITD AR, is associated with a better clinical response to the FLT3 inhibitor sorafenib.[4][10] Whether HLF expression can predict response to FLT3 degraders is an area for future research.
Comparative Performance Data
The following tables summarize the preclinical performance of this compound and other FLT3-targeted therapies.
Table 1: In Vitro Performance of FLT3 PROTAC Degraders
| Compound | Target(s) | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| This compound | FLT3, FLT3-ITD | MV4-11 | 0.6 | Not Reported | Not Reported | VHL |
| LWY-713 | FLT3 | MV4-11 | 1.50 | 0.614 | 94.8 | CRBN |
| Compound 35 | FLT3-ITD | MV4-11 | Not Reported | Not Reported | Not Reported | CRBN |
| Z29 | FLT3-ITD | MOLM13, MV4-11 | Not Reported | Not Reported | Not Reported | VHL |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation percentage.
Table 2: In Vitro Performance of FLT3 Small Molecule Inhibitors
| Compound | Target(s) | Cell Line | IC50 (nM) |
| Midostaurin | FLT3, other kinases | MOLM-14 | Not specified, effective at submicromolar concentrations |
| Gilteritinib | FLT3, AXL | MV4-11, MOLM-14 | 0.7 - 1.8 |
| Quizartinib | FLT3 | MV4-11, MOLM-13, MOLM-14 | <1 |
Table 3: In Vivo Performance of this compound
| Animal Model | Dosage and Administration | Key Findings |
| Mouse Tumor Model | 30 mg/kg; Intraperitoneal injection; 3 days | Approximately 60% degradation of total FLT3 protein.[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: Constitutive activation of FLT3 in AML leads to the activation of downstream signaling pathways, promoting cancer cell proliferation and survival.
Caption: this compound facilitates the ubiquitination and subsequent proteasomal degradation of the FLT3 protein.
Caption: A general workflow for the preclinical evaluation of FLT3 degraders in AML cell lines.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for key assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or alternative inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for FLT3 Degradation
-
Cell Lysis: Treat AML cells with the desired concentrations of this compound for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of FLT3 degradation relative to the loading control.
Conclusion
This compound demonstrates potent in vitro and in vivo activity against FLT3-driven AML models. While specific predictive biomarkers for this compound are yet to be fully elucidated, existing markers for FLT3 inhibitors, such as the FLT3-ITD allelic ratio, provide a rational basis for patient stratification in future clinical investigations. Further research is warranted to identify definitive biomarkers for FLT3 degraders and to fully understand their clinical potential in comparison to existing FLT3 inhibitors.
References
- 1. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]
- 3. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3-ITD allelic ratio and HLF expression predict FLT3 inhibitor efficacy in adult AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of FLT3-ITD allele ratio and ITD length on therapeutic outcome in cytogenetically normal AML patients without NPM1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of FLT3 ITD/NPM1 mutation status in adult patients with acute myelocytic leukemia autografted in first remission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
Safety Operating Guide
Proper Disposal Procedures for PROTAC FLT-3 Degrader 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of novel chemical entities like PROTAC FLT-3 degrader 1 is paramount for both personal and environmental safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling practices.
Chemical and Safety Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₅₂H₆₁N₉O₉S₂[1] |
| Molecular Weight | 1020.23 g/mol [1] |
| Appearance | Solid[1] |
| Purity | Typically ≥98%[1] |
| Known Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves when handling this compound or its waste.
2. Waste Segregation at the Source:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads, and empty vials) in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a dedicated, compatible, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, syringes, Pasteur pipettes) immediately into a designated, puncture-resistant sharps container.
3. Containerization and Labeling:
-
Use only containers that are compatible with the chemical waste. For liquid waste, ensure the container has a secure, tight-fitting lid.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include the date when the waste was first added to the container.
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store all waste containers in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the waste containers are kept closed at all times, except when adding waste.
-
Segregate the this compound waste from other incompatible chemicals within the SAA.
5. Arranging for Disposal:
-
Once a waste container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days), contact your institution's EHS department to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
6. Decontamination of Glassware and Surfaces:
-
For reusable glassware, triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a thorough washing with soap and water. Collect the initial solvent rinses as hazardous liquid waste.
-
Decontaminate work surfaces with a suitable solvent and then a standard laboratory cleaning agent. Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
7. Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area as described above.
-
For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.
References
Personal protective equipment for handling PROTAC FLT-3 degrader 1
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC FLT-3 degrader 1. The content is structured to offer immediate, procedural, and step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals. As PROTACs are potent compounds, adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. |
| Body Protection | Lab Coat | Disposable, long-sleeved, with knit cuffs | Protects against splashes and contamination of personal clothing.[1] |
| Gown | Disposable, solid-front, back-closure | Provides additional protection when handling larger quantities or during procedures with a higher risk of splashes.[1] | |
| Respiratory Protection | Respirator | N95 or higher certified respirator | Necessary when handling the compound as a powder or when aerosolization is possible.[1] |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and airborne particles.[1] |
| Face Protection | Face Shield | Full-face shield | To be used in conjunction with goggles during procedures with a high risk of splashing.[1] |
Handling Protocols
Adherence to strict handling protocols is essential to prevent contamination and accidental exposure.
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package.
-
If unpacking a powdered form of the compound that is not in a plastic container, a respirator is recommended to prevent inhalation in case of spills.[1]
-
Verify the contents against the shipping documents.
-
Transport the container to a designated and properly labeled storage area.
Weighing and Reconstitution:
-
All handling of the solid compound should be performed in a certified chemical fume hood or a containment device such as a glove box.
-
Before weighing, decontaminate the work surface.
-
Wear double nitrile gloves, a disposable gown, and a respirator.
-
Use dedicated utensils (spatulas, weighing paper) for the compound.
-
After weighing, carefully transfer the compound to the desired vessel for reconstitution.
-
Clean all surfaces and equipment thoroughly after use.
General Laboratory Use:
-
Always handle solutions of this compound in a chemical fume hood.
-
Avoid skin contact and inhalation of aerosols.
-
Use positive displacement pipettes for accurate and safe liquid handling.
-
Keep containers tightly sealed when not in use.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of PROTAC-contaminated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps (needles, scalpels) contaminated with the PROTAC should be disposed of in a designated sharps container for hazardous waste.
Waste Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Ensure waste containers are securely sealed before removal from the laboratory.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Maintain accurate records of all disposed hazardous waste.
Experimental Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
